1,9-Dibromononane-D18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H18Br2 |
|---|---|
Molecular Weight |
304.16 g/mol |
IUPAC Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
C(CCCCBr)CCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 1,9-Dibromononane-D18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,9-Dibromononane-D18 (CAS No. 150017-89-3). Given the limited availability of experimental data for the deuterated species, this guide leverages data from its non-deuterated analogue, 1,9-Dibromononane (CAS No. 4549-33-1), which serves as a close proxy. The methodologies for determining these properties are detailed, and a quality control workflow is presented to ensure the integrity of the compound for research and development purposes.
Core Physical and Chemical Properties
This compound is a deuterated alkyl halide commonly used in synthetic organic chemistry, particularly as a building block for introducing a nonane-D18 chain into molecules. Isotopic labeling with deuterium is a powerful technique for tracing metabolic pathways, understanding reaction mechanisms, and in quantitative analysis using mass spectrometry.
Table 1: Summary of Physical and Chemical Properties
| Property | Value (for 1,9-Dibromononane) | Value (for this compound) |
| Chemical Formula | C₉H₁₈Br₂ | C₉D₁₈Br₂ |
| Molecular Weight | 286.05 g/mol [1] | 304.16 g/mol [2] |
| CAS Number | 4549-33-1 | 150017-89-3[2] |
| Appearance | Clear, colorless to pale yellow liquid[3] | Liquid[2] |
| Boiling Point | 285-288 °C (lit.)[1][3] | No data available; expected to be very similar to the non-deuterated form. |
| Density | 1.407 g/mL at 25 °C (lit.)[3] | No data available; expected to be slightly higher than the non-deuterated form. |
| Refractive Index | n20/D 1.496 (lit.)[1][3] | No data available; expected to be very similar to the non-deuterated form. |
| Melting Point | -2 °C[1][3] | No data available; expected to be very similar to the non-deuterated form. |
| Flash Point | >110 °C (>230 °F)[3] | No data available. |
| Solubility | Insoluble in water. Soluble in common organic solvents like ether and hexane. | Insoluble in water. Soluble in common organic solvents. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] | 2-8°C in a refrigerator is recommended by some suppliers. |
Note: The physical properties of deuterated compounds are generally very close to their non-deuterated counterparts. The primary difference is the molecular weight due to the substitution of hydrogen with deuterium.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (0-360 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube.[4]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate.
-
Once equilibrated, carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
The mass of the liquid is m_liquid = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.
Determination of Refractive Index
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or isopropanol) and soft tissue paper
Procedure:
-
Turn on the refractometer and the attached water bath, setting the temperature to 20.0 °C.
-
Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.
-
Using a clean dropper, place a few drops of this compound onto the lower prism.[5]
-
Close the prisms carefully.
-
Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and at the center of the crosshairs.[5]
-
Read the refractive index value from the scale.
Logical Workflow Visualization
The following diagram illustrates a typical quality control workflow for this compound upon receipt in a research laboratory to ensure its suitability for experimental use.
References
1,9-Dibromononane-D18 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,9-Dibromononane-D18, a deuterated isotopologue of 1,9-Dibromononane. Due to the limited availability of specific experimental data for the deuterated form, this document also includes relevant information on the non-deuterated compound to provide a broader context for its potential applications and characteristics.
Core Compound Identification
This compound is a stable isotope-labeled version of 1,9-Dibromononane where 18 hydrogen atoms have been replaced by deuterium.
| Identifier | Value |
| CAS Number | 150017-89-3[1] |
| Molecular Formula | C9D18Br2[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 286.05 g/mol | [2][3] |
| Density | 1.407 g/mL at 25 °C | [3] |
| Boiling Point | 285-288 °C | [3] |
| Melting Point | -2 °C | [3] |
| Refractive Index | n20/D 1.496 | [3] |
| Flash Point | >230 °F | [3] |
Applications in Research and Development
Deuterated compounds like this compound are valuable tools in scientific research, primarily utilized for:
-
Tracer Studies: In metabolic studies, the deuterium labeling allows for the tracking of the molecule and its metabolites within a biological system.
-
Kinetic Isotope Effect Studies: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions. Studying these kinetic isotope effects can provide insights into reaction mechanisms.
-
Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds are often used as internal standards due to their similar chemical behavior to the non-deuterated analyte but distinct mass.
The non-deuterated form, 1,9-Dibromononane, is primarily used as a chemical intermediate in organic synthesis.[3][4] One notable application is in the synthesis of the carbamate nerve agent EA-4056.[5]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following section details a general synthesis protocol for its non-deuterated counterpart, 1,9-Dibromononane. This protocol can likely be adapted for the synthesis of the deuterated compound by using a deuterated starting material.
Synthesis of 1,9-Dibromononane
This protocol describes the synthesis of 1,9-Dibromononane from 1,9-nonanediol.
Materials:
-
1,9-nonanediol
-
Carbon tetrabromide (CBr4)
-
Sodium bromide (NaBr)
-
Copper catalyst
-
Anhydrous Dimethylformamide (DMF)
-
Ether (Et2O)
-
Water (H2O)
-
Saturated aqueous Na2S2O3 solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried reaction vial equipped with a stir bar, add the copper catalyst (0.01 equiv), 1,9-nonanediol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).[4]
-
Cap the vial and purge with a stream of nitrogen.[4]
-
Add anhydrous DMF via syringe.[4]
-
Stir the reaction mixture under a purple LED (394 nm) for 24 hours.[4]
-
After 24 hours, pour the mixture into a separatory funnel containing Et2O and H2O.[4]
-
Separate the layers and extract the aqueous layer with Et2O.[4]
-
Combine the organic layers and wash with saturated Na2S2O3 solution and brine.[4]
-
Dry the organic layer over Na2SO4 and concentrate in vacuo.[4]
-
Purify the residue by chromatography (100% hexanes) to yield 1,9-Dibromononane.[4]
Visualizations
Synthesis Workflow for 1,9-Dibromononane
The following diagram illustrates the key steps in the synthesis of 1,9-Dibromononane.
Conceptual Applications of this compound
This diagram illustrates the potential research applications of deuterated 1,9-Dibromononane.
References
Isotopic Purity of 1,9-Dibromononane-D18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profile of a molecule, primarily by influencing its metabolic fate through the kinetic isotope effect. This technical guide provides an in-depth overview of the isotopic purity of 1,9-Dibromononane-D18, a fully deuterated long-chain alkyl dihalide. This document will cover its synthesis, the analytical methodologies for determining its isotopic purity, and its potential application as a tracer in metabolic studies.
Isotopic Purity Data
The isotopic purity of a deuterated compound is a critical parameter, defining the extent of deuterium incorporation. For this compound, a high level of deuteration is essential for its utility in sensitive analytical applications.
| Compound | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |
| This compound | 150017-89-3 | 98% | ≥98% |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the deuteration of a suitable precursor followed by bromination. One general approach is the deuterogenation of a di-unsaturated precursor.
Hypothetical Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Protocol:
-
Deuteration of Nonane-1,9-diol: Nonane-1,9-diol is subjected to catalytic deuteration using deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent under a positive pressure of deuterium gas until the uptake of gas ceases.
-
Bromination: The resulting deuterated diol is then converted to the corresponding dibromide. A common method involves reaction with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
-
Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product of high chemical purity.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of isotopic purity.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of long-chain alkanes. The oven temperature is programmed to ensure good separation from any potential impurities.
-
MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) is typically used. The mass spectrometer is scanned over a mass range that includes the molecular ions of all possible isotopologues (from D0 to D18).
-
Data Analysis: The relative abundances of the different isotopologues are determined from the mass spectrum. The atom % D is calculated from this distribution.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the degree of deuteration at specific positions in the molecule.
Protocol:
-
¹H NMR: The ¹H NMR spectrum of the deuterated compound is acquired. The absence or significant reduction in the intensity of proton signals corresponding to the nonane backbone confirms a high level of deuteration. Residual proton signals can be integrated against an internal standard to quantify the small amount of remaining protons.
-
²H NMR: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The chemical shifts of the deuterium signals will be very similar to the proton signals in the non-deuterated analogue. The integral of the deuterium signals can be used to confirm the presence and relative abundance of deuterium at each position.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic splitting patterns for carbons attached to deuterium (C-D) compared to carbons attached to hydrogen (C-H), providing further confirmation of deuteration.
Application in Metabolic Studies
Long-chain alkanes can be metabolized in biological systems, often through oxidation at the terminal (omega) or sub-terminal carbons. This compound can serve as a valuable tracer to investigate the metabolic fate of long-chain alkyl halides. A plausible metabolic pathway to investigate is the ω-oxidation pathway, which is an alternative to β-oxidation for fatty acid metabolism.
Hypothetical Metabolic Pathway of a 1,9-Dihaloalkane Analogue:
Caption: Proposed metabolic pathway for a 1,9-dihaloalkane analogue.
In this hypothetical pathway, one of the terminal carbons of the deuterated nonane chain undergoes hydroxylation, followed by oxidation to an aldehyde and then a carboxylic acid. The resulting dicarboxylic acid can then potentially enter the β-oxidation pathway for further degradation. The use of this compound as a tracer would allow researchers to follow the fate of the carbon skeleton through these metabolic transformations by tracking the deuterium label in the resulting metabolites using techniques like LC-MS/MS.
Conclusion
This compound is a valuable tool for scientific research, particularly in the fields of drug metabolism and mechanistic studies. Its high isotopic purity is a critical attribute that enables its use in sensitive analytical applications. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this and other deuterated long-chain alkanes. Furthermore, its potential application as a metabolic tracer opens up avenues for investigating the biotransformation of long-chain alkyl halides, contributing to a deeper understanding of their biological activity and potential toxicity.
Spectroscopic Analysis of 1,9-Dibromononane-D18: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for the deuterated compound 1,9-Dibromononane-D18, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for the deuterated species, this document presents predicted data based on the analysis of its non-deuterated analog, 1,9-Dibromononane, and established principles of isotopic effects in spectroscopy. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted ²H NMR Spectroscopic Data
The ²H (Deuterium) NMR spectrum is predicted to show signals at chemical shifts nearly identical to the ¹H NMR spectrum of the non-deuterated compound. The multiplicity of the signals will be singlets due to the absence of significant deuterium-deuterium coupling.
| Position of Deuterium | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C1-D₂, C9-D₂ | ~3.40 | Singlet |
| C2-D₂, C8-D₂ | ~1.86 | Singlet |
| C3-D₂, C7-D₂ | ~1.50 | Singlet |
| C4-D₂, C5-D₂, C6-D₂ | ~1.23-1.43 | Broad Singlet |
Table 2: Predicted Mass Spectrometry Data (Electron Ionization)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its increased molecular weight due to deuteration. The fragmentation pattern will be analogous to the non-deuterated compound, with fragment masses shifted accordingly. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 304, 306, 308 | Molecular ion with isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 225, 227 | Loss of one bromine atom. |
| [M-2Br]⁺ | 146 | Loss of both bromine atoms. |
| [CₙD₂ₙBr]⁺ | Various | Fragments arising from cleavage of the carbon chain. |
| [CₙD₂ₙ₊₁]⁺ | Various | Alkyl fragments after loss of bromine. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for this compound.
²H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a non-deuterated solvent (e.g., CHCl₃ or CCl₄) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the deuterium frequency.
-
The experiment should be run in an unlocked mode, as the sample is not dissolved in a deuterated solvent for locking.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is sufficient.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 10-15 ppm centered around 5 ppm should be adequate.
-
-
Shimming and Referencing:
-
Shimming can be performed on the ¹H signal of the residual protons in the non-deuterated solvent before switching to the ²H channel.
-
The chemical shifts can be referenced to the natural abundance ²H signal of the solvent or an external standard.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correction and baseline correction should be performed.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization:
-
Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
The ion source temperature should be maintained at approximately 200-250 °C.
-
-
Mass Analysis:
-
Scan a mass range of m/z 30 to 400 to ensure detection of the molecular ion and all significant fragments.
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to confirm the structure of the compound.
-
Visualizations
The following diagrams illustrate key processes in the spectroscopic analysis of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Caption: A generalized workflow for acquiring and processing ²H NMR data.
The Kinetic Gateway: A Technical Guide to the Applications of Deuterated Dibromoalkanes
For Researchers, Scientists, and Drug Development Professionals
Deuterated dibromoalkanes, seemingly simple molecules, are powerful tools in the arsenal of researchers and drug developers. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle yet profound changes in molecular properties, primarily the kinetic isotope effect (KIE). This alteration in bond strength and vibrational frequency provides a unique window into reaction mechanisms and metabolic pathways. This technical guide explores the core applications of deuterated dibromoalkanes, offering insights into their synthesis, mechanistic elucidation, and role in drug discovery, complete with experimental considerations and data interpretation.
Mechanistic Elucidation: Probing Reaction Pathways
One of the most powerful applications of deuterated dibromoalkanes is in the study of reaction mechanisms, particularly in the field of physical organic chemistry. The replacement of a hydrogen atom with a deuterium atom at a specific position in a dibromoalkane can significantly alter the rate of a reaction where the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides invaluable evidence for proposed reaction mechanisms.
A prime example is the study of reductive dehalogenation of vicinal dibromides, a class of reactions important in both synthetic chemistry and environmental remediation. The mechanism of this elimination reaction can proceed through different pathways, and deuteration can help distinguish between them. For instance, in an E2 (bimolecular elimination) reaction, the C-H bond is broken in the rate-determining step. Substituting the hydrogen involved in this step with deuterium will result in a significant decrease in the reaction rate (a primary KIE), providing strong evidence for an E2 mechanism.
Experimental Workflow: Investigating Reductive Dehalogenation Mechanisms
The following workflow outlines a typical experiment to probe the mechanism of reductive dehalogenation using a deuterated dibromoalkane.
Caption: Workflow for KIE determination in reductive dehalogenation.
Drug Development: Modulating Metabolic Fates
In the pharmaceutical industry, the metabolic stability of a drug candidate is a critical parameter that influences its efficacy, safety, and dosing regimen. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots") within a drug molecule containing a dibromoalkane moiety, it is possible to slow down its metabolism.[1] This "metabolic switching" can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.
-
Enhanced Safety: By reducing the formation of potentially toxic metabolites, deuteration can improve the safety profile of a drug.[1]
-
Increased Efficacy: A higher concentration of the active drug for a longer duration can lead to improved therapeutic outcomes.
Hypothetical Signaling Pathway Modulation
Consider a hypothetical drug candidate containing a dibromoalkane scaffold that inhibits a key kinase in a disease-related signaling pathway. If the drug is rapidly metabolized, its therapeutic effect will be short-lived. Deuteration at the site of metabolic attack can prolong its action.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Deuterated Long-Chain Alkanes from 1,9-Dibromononane-D18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated long-chain alkanes are of significant interest in various scientific disciplines, including materials science, mechanistic studies of polymerization, and drug development.[1] In pharmaceutical research, deuterium-labeled compounds are invaluable tools for studying drug metabolism, pharmacokinetics (DMPK), and as internal standards in quantitative bioanalysis. The replacement of hydrogen with deuterium can alter metabolic pathways, potentially leading to drugs with improved safety and efficacy profiles.
This document provides a detailed protocol for the synthesis of symmetrical deuterated long-chain alkanes by utilizing 1,9-Dibromononane-D18 as a key building block. The primary method described is a transition metal-catalyzed cross-coupling reaction, specifically a Kumada-type coupling, which is a robust and well-established method for forming carbon-carbon bonds.[2][3][4] This reaction involves the coupling of a Grignard reagent with an organic halide and is amenable to a wide range of substrates.[2][5]
Overall Reaction Scheme
The synthesis of a deuterated C27 long-chain alkane is achieved by the nickel-catalyzed cross-coupling of the Grignard reagent derived from this compound with an additional equivalent of this compound. This protocol can be adapted to synthesize various long-chain alkanes by selecting different α,ω-dibromoalkanes.
Reaction: 2 Br-(CD₂)₉-Br + Mg → Br-(CD₂)₂₇-Br + MgBr₂ (Simplified representation)
A more controlled approach involves a two-step process where a mono-Grignard reagent is formed and then coupled with the dibromoalkane. For the purpose of this protocol, we will focus on a direct coupling method which, while potentially leading to some oligomerization, is a straightforward approach.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Kumada Cross-Coupling for the Synthesis of Heptacosane-D54
This protocol details the synthesis of a C27 deuterated alkane from this compound. The reaction is based on established Kumada coupling methodologies for alkyl halides.[2][3][6]
Materials:
-
This compound (starting material)
-
Magnesium turnings
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,2-Dibromoethane (for Grignard initiation)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings (1.2 equivalents) to a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the dibromononane solution to the magnesium turnings and gently heat to initiate Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining dibromononane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve another equivalent of this compound in anhydrous diethyl ether.
-
Add the Ni(dppp)Cl₂ catalyst (0.01-0.05 equivalents) to this solution.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound and the nickel catalyst to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by GC-MS if possible.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to isolate the deuterated long-chain alkane.
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under a dry, inert atmosphere.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Data Presentation
The following table summarizes expected data for the synthesis of a deuterated long-chain alkane via this protocol.
| Parameter | Expected Value/Observation |
| Starting Material | This compound |
| Product | Heptacosane-D54 |
| Molecular Formula | C₂₇D₅₆ |
| Molecular Weight | 436.9 g/mol |
| Expected Yield | 40-60% |
| Isotopic Purity | >98% D |
| ¹H NMR | Absence of significant proton signals |
| ²H NMR | Signals corresponding to CD₂ groups |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 436.9 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of deuterated long-chain alkanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Alkane synthesis by C-C coupling [organic-chemistry.org]
Application Note: Investigating Secondary Kinetic Isotope Effects in SN2 Reactions Using 1,9-Dibromononane-D18
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction.[1][2] While primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step, secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at positions not directly involved in bond cleavage.[2] These effects, though smaller, provide valuable insights into changes in hybridization and the steric environment of the transition state.[2][3]
This application note describes the use of 1,9-Dibromononane-D18, a perdeuterated long-chain alkyl dihalide, to investigate cumulative secondary kinetic isotope effects in a bimolecular nucleophilic substitution (SN2) reaction. The replacement of all 18 hydrogen atoms with deuterium allows for the sensitive probing of the transition state structure.
Principle
In an SN2 reaction, the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously through a pentacoordinate transition state. For the reaction of 1,9-dibromononane with a nucleophile, the hybridization of the α-carbon changes from sp3 in the reactant to a more sp2-like character in the transition state, and back to sp3 in the product. Deuteration at the α- and β-positions can influence the stability of the transition state and thus the reaction rate. By comparing the reaction rates of 1,9-dibromononane and its perdeuterated analog, this compound, the cumulative secondary kinetic isotope effect (kH/kD) can be determined. An inverse KIE (kH/kD < 1) is often indicative of a change in hybridization from sp3 to sp2 in the transition state.
Experimental Protocols
Materials and Methods
-
Reagents: 1,9-Dibromononane, this compound, Sodium Azide (NaN3), Dimethylformamide (DMF), internal standard (e.g., Dodecane).
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), thermostated reaction block.
Protocol for Competitive KIE Measurement
A competitive experiment is often employed for the precise determination of small kinetic isotope effects. In this setup, a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions with a sub-stoichiometric amount of the nucleophile.
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vial, prepare a solution containing equimolar amounts of 1,9-dibromononane and this compound in DMF.
-
Add a known concentration of an internal standard (e.g., dodecane) for accurate quantification by GC-MS.
-
Take an initial sample (t=0) for GC-MS analysis to determine the precise initial ratio of the two isotopologues.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vial in a thermostated reaction block set to the desired temperature (e.g., 60 °C).
-
Initiate the reaction by adding a solution of sodium azide in DMF (e.g., 0.5 equivalents relative to the total amount of dibromononane).
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in each aliquot immediately by adding a large volume of cold deionized water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Analyze the extracted samples by GC-MS.
-
The gas chromatograph will separate the reactants (1,9-dibromononane and this compound) and the products (1-azido-9-bromononane and 1-azido-9-bromononane-D18).
-
The mass spectrometer will allow for the differentiation and quantification of the deuterated and non-deuterated species based on their mass-to-charge ratios.
-
Data Analysis
The kinetic isotope effect can be calculated from the change in the isotopic ratio of the unreacted starting material over the course of the reaction. The following equation is used for a competitive experiment:
kH/kD = ln(1 - f) / ln(1 - f * (RH/RD)t / (RH/RD)0)
where:
-
f is the fraction of the reaction completion.
-
(RH/RD)0 is the initial ratio of the non-deuterated to deuterated reactant.
-
(RH/RD)t is the ratio of the non-deuterated to deuterated reactant at time t.
Data Presentation
Table 1: Hypothetical Reaction Rate and KIE Data for the Azidation of 1,9-Dibromononane and this compound
| Reaction Parameter | 1,9-Dibromononane (kH) | This compound (kD) | Kinetic Isotope Effect (kH/kD) |
| Rate Constant (M⁻¹s⁻¹) | 1.25 x 10⁻⁴ | 1.38 x 10⁻⁴ | 0.906 |
| Relative Rate | 1.00 | 1.10 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The observed inverse kinetic isotope effect (kH/kD < 1) is consistent with an SN2 mechanism where the sp3 to sp2 rehybridization at the α-carbon in the transition state leads to a stiffening of the C-H (C-D) bending vibrations, resulting in a slightly faster reaction for the deuterated compound.
Visualizations
References
Application Note: Quantitative Analysis of 1,9-Dibromononane in Environmental Samples using 1,9-Dibromononane-D18 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of halogenated organic compounds in environmental matrices is of significant interest due to their potential persistence and toxicity. 1,9-Dibromononane is a representative long-chain dibromoalkane that can be used in various chemical syntheses. Its detection at trace levels requires a sensitive and robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] The use of a stable isotope-labeled internal standard, such as 1,9-Dibromononane-D18, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] This application note describes a detailed protocol for the quantitative analysis of 1,9-Dibromononane in a representative environmental matrix (e.g., water or soil) using this compound as an internal standard with GC-MS.
Principle of the Method
The core of this method is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The internal standard has nearly identical chemical and physical properties to the analyte, 1,9-Dibromononane.[2] This ensures that both compounds behave similarly during extraction, derivatization (if any), and chromatographic separation. Because the analyte and the internal standard are chemically identical, they co-elute from the GC column. However, due to the mass difference, they are readily distinguished by the mass spectrometer. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus the ratio of their signals remains constant.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4][5]
Experimental Protocols
1. Materials and Reagents
-
Analytes: 1,9-Dibromononane (purity ≥ 98%)
-
Internal Standard: this compound (isotopic purity ≥ 98%)
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent)
-
Reagents: Anhydrous Sodium Sulfate, Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation
-
Primary Stock Solution of 1,9-Dibromononane (1000 µg/mL): Accurately weigh 10 mg of 1,9-Dibromononane and dissolve it in 10 mL of hexane.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of 1,9-Dibromononane in hexane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the primary stock solution of this compound in hexane to a final concentration of 10 ng/mL.
3. Sample Preparation (Water Sample)
-
To a 100 mL water sample, add 100 µL of the 10 ng/mL this compound internal standard spiking solution.
-
Perform liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Splitless mode, 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MSD Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: Mass Spectrometry SIM Parameters for Analyte and Internal Standard
| Compound | Role | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1,9-Dibromononane | Analyte | 205 | 207 | 135 |
| This compound | Internal Standard | 223 | 225 | 149 |
Note: The selection of ions is based on the characteristic fragmentation pattern of dibromoalkanes, which often involves the loss of a bromine atom and subsequent alkyl chain fragmentation. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is also considered.[6]
Table 2: Representative Calibration Curve Data
| Concentration of 1,9-Dibromononane (ng/mL) | Peak Area of 1,9-Dibromononane | Peak Area of this compound | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 150,000 | 0.10 |
| 5 | 76,000 | 152,000 | 0.50 |
| 10 | 155,000 | 151,000 | 1.03 |
| 25 | 380,000 | 153,000 | 2.48 |
| 50 | 755,000 | 150,000 | 5.03 |
| 100 | 1,510,000 | 152,000 | 9.93 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 1,9-Dibromononane.
Caption: Logical relationship in isotope dilution mass spectrometry.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Preparation of Deuterated Standards using 1,9-Dibromononane-D18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds are essential tools in drug discovery and development, serving as invaluable internal standards for quantitative mass spectrometry (MS) assays, tracers in metabolic studies, and for altering metabolic profiles of drug candidates. The incorporation of deuterium atoms into a molecule results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference allows for its clear distinction in MS analysis, making it an ideal internal standard to correct for variations in sample preparation and instrument response. 1,9-Dibromononane-D18 is a versatile, fully deuterated building block that can be used to synthesize a variety of deuterated standards, particularly long-chain dicarboxylic acids and diamines.
These application notes provide detailed protocols for the synthesis of two classes of deuterated standards using this compound: a deuterated dicarboxylic acid via malonic ester synthesis and a deuterated diamine through the Gabriel synthesis.
Application 1: Synthesis of Undecanedioic Acid-d18 as a Deuterated Standard for Fatty Acid Metabolism Studies
Long-chain dicarboxylic acids are metabolites that can be indicative of certain metabolic disorders. Undecanedioic acid-d18, synthesized from this compound, can serve as a highly effective internal standard for the quantification of endogenous undecanedioic acid and other related dicarboxylic acids in biological samples.
Experimental Workflow: Malonic Ester Synthesis
Caption: Malonic ester synthesis workflow for undecanedioic acid-d18.
Protocol: Synthesis of Undecanedioic Acid-d18
Materials:
-
This compound (Isotopic Purity: ≥98 atom % D)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (2.2 molar equivalents relative to diethyl malonate) to absolute ethanol. Stir until all the sodium has reacted.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (2.1 molar equivalents relative to this compound) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Dissolve this compound (1 molar equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the malonate enolate solution. The reaction mixture is then heated to reflux and maintained for 12-18 hours.
-
Work-up and Isolation of the Tetraester: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraethyl 2,2'-(nonane-1,9-diyl-d18)dimalonate.
-
Hydrolysis and Decarboxylation: The crude tetraester is refluxed with concentrated hydrochloric acid for 8-12 hours.
-
Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure undecanedioic acid-d18.
Application 2: Synthesis of 1,9-Nonanediamine-d18 Dihydrochloride as a Deuterated Standard for Amine-Containing Drugs and Metabolites
Deuterated diamines are crucial internal standards for the quantification of polyamines and drugs containing diamine moieties. 1,9-Nonanediamine-d18, prepared from this compound via the Gabriel synthesis, provides a stable and reliable standard for such analyses.
Experimental Workflow: Gabriel Synthesis
Application Notes and Protocols for Isotopic Labeling of Biomolecules with 1,9-Dibromononane-D18 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of biomolecules is a powerful technique for the quantitative analysis of proteins, their interactions, and their dynamics within complex biological systems. The use of stable isotopes, such as deuterium (²H or D), allows for the differentiation of biomolecules in mass spectrometry without altering their biochemical properties significantly. This document provides detailed application notes and protocols for the use of 1,9-Dibromononane-D18, a deuterated cross-linking agent, for the study of protein-protein interactions and protein structure elucidation.
This compound is a homobifunctional cross-linking reagent with a nine-carbon spacer arm. The presence of eighteen deuterium atoms provides a significant mass shift, enabling the clear identification of cross-linked peptides in mass spectrometry analysis. This reagent can be used to covalently link interacting amino acid residues, providing distance constraints for structural modeling and identifying interaction interfaces. The "heavy" isotopic signature of this compound, when used in conjunction with its "light" counterpart (1,9-Dibromononane-D0), facilitates the confident identification of cross-linked products from complex peptide mixtures.
Principle of Isotopic Labeling with this compound
The fundamental principle behind using a deuterated cross-linker like this compound lies in creating a distinct isotopic signature for cross-linked species in a mass spectrometer. By using a 1:1 mixture of the "heavy" (D18) and "light" (D0) versions of the cross-linker, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by 18 Da (or a fraction of that depending on the charge state). This unique pattern allows for the straightforward identification of cross-linked peptides, even in complex samples, and helps to distinguish them from background ions.[1][2]
The workflow typically involves the following steps:
-
Cross-linking: The protein or protein complex of interest is incubated with a mixture of this compound and its non-deuterated analog. The bromine atoms at each end of the nonane chain react with nucleophilic residues on the protein surface, such as the sulfhydryl group of cysteine or, after modification, the amino group of lysine.
-
Enzymatic Digestion: The cross-linked protein is then digested into smaller peptides using a protease, such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the characteristic isotopic doublets corresponding to cross-linked peptides and to sequence them to pinpoint the exact sites of cross-linking.
Applications
-
Mapping Protein-Protein Interaction Interfaces: By identifying which amino acid residues are in close proximity, this compound can be used to map the binding sites between two or more proteins.
-
Probing Protein Conformation and Dynamics: Cross-linking can provide distance constraints that are valuable for determining the three-dimensional structure of proteins and for studying conformational changes.[3]
-
Quantitative Proteomics: Isotopic labeling can be extended for quantitative studies to compare the extent of cross-linking under different conditions, providing insights into changes in protein interactions or conformations.[4]
Data Presentation
The following table represents hypothetical data from a cross-linking experiment on a protein complex using a 1:1 mixture of 1,9-Dibromononane-D0/D18, followed by tryptic digestion and LC-MS/MS analysis.
| Cross-linked Peptide Pair | Precursor m/z (Light) | Precursor m/z (Heavy) | Mass Difference (Da) | Protein(s) | Residues Cross-linked |
| Peptide A - Peptide B | 850.43 | 859.43 | 9.00 (z=2) | Protein X - Protein Y | Lys75 - Cys121 |
| Peptide C - Peptide D | 987.51 | 996.51 | 9.00 (z=2) | Protein X - Protein X | Lys102 - Lys150 |
| Peptide E - Peptide F | 1102.60 | 1111.60 | 9.00 (z=2) | Protein Y - Protein Z | Cys33 - Cys89 |
| Peptide G - Peptide G | 750.35 | 759.35 | 9.00 (z=2) | Protein Z | Cys45 - Cys55 |
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Protein Complex
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL)
-
This compound (heavy) and 1,9-Dibromononane (light)
-
Cross-linking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Preparation: Prepare the purified protein complex in the cross-linking buffer. Ensure the buffer is free of primary amines if targeting lysine residues.
-
Cross-linker Preparation: Prepare a 1:1 molar mixture of this compound and 1,9-Dibromononane in an organic solvent such as DMSO.
-
Cross-linking Reaction: Add the cross-linker mixture to the protein solution at a molar excess (e.g., 20- to 50-fold molar excess of cross-linker to protein). Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.
Protocol 2: Data Analysis of Cross-linked Peptides
Software:
-
Specialized cross-linking data analysis software (e.g., pLink, MeroX, MaxQuant with cross-linking search capabilities).
Procedure:
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database containing the proteins of interest.
-
Cross-link Identification: The software will identify pairs of peaks in the MS1 spectra that correspond to the light and heavy cross-linked peptides based on the expected mass difference (18.11 Da for D18).
-
MS/MS Fragmentation Analysis: The software will then analyze the MS/MS spectra of the paired precursor ions to identify the sequences of the cross-linked peptides and the specific amino acid residues that are linked.
-
Validation and Filtering: Filter the identified cross-links based on a false discovery rate (FDR) to ensure high confidence in the results.
Mandatory Visualizations
Caption: Experimental workflow for protein cross-linking using isotopic labeling.
Caption: Schematic of a protein-protein cross-linking reaction.
Caption: Use of cross-linking to validate protein interactions in a signaling pathway.
References
- 1. Isotope-tagged cross-linking reagents. A new tool in mass spectrometric protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Crosslinkers for Mass Spectrometry [proteochem.com]
- 3. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,9-Dibromononane-D18
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-dibromononane-d18.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic pathway for this compound starts with a commercially available deuterated precursor, nonanedioic acid-d14 (also known as azelaic acid-d14).[1][2][3] This precursor is then subjected to a two-step process involving reduction and subsequent bromination. The general route is as follows:
-
Reduction: The deuterated dicarboxylic acid (nonanedioic acid-d14) is reduced to the corresponding deuterated diol (1,9-nonanediol-d18).
-
Bromination: The resulting 1,9-nonanediol-d18 is then brominated to yield the final product, this compound.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include:
-
Achieving high isotopic purity: Ensuring complete deuteration and avoiding H/D back-exchange during the synthetic steps is critical.[4][5]
-
Handling of reagents: The use of powerful reducing agents and hazardous brominating agents requires careful handling and inert reaction conditions.
-
Side reactions: Undesirable side reactions during the bromination step can lead to the formation of monobrominated species or other impurities.[6]
-
Purification: Separating the final product from starting materials, partially deuterated compounds, and reaction byproducts can be complex.[4]
Q3: How can I confirm the isotopic purity of my final product?
Several analytical techniques are effective for determining the level of deuterium incorporation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the reduction or disappearance of proton signals, while ²H NMR directly detects the deuterium signals.[7]
-
Mass Spectrometry (MS): MS is highly sensitive for determining deuterium incorporation by analyzing the mass shift in the molecular ion or fragment ions.[7]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Deuterium Incorporation in the Final Product
Low deuterium incorporation is a common issue that can arise at various stages of the synthesis.[7]
Troubleshooting Workflow for Low Deuterium Incorporation
Caption: Troubleshooting workflow for low deuterium incorporation.
| Possible Cause | Solution |
| Low Isotopic Purity of Starting Material | Ensure the nonanedioic acid-d14 used has a high isotopic purity (typically >98%).[2] |
| H/D Exchange During Reduction | Use a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the carboxyl groups. Quench the reaction carefully with D₂O to prevent back-exchange.[5] |
| H/D Exchange During Workup/Purification | Use deuterated solvents for extraction and chromatography where feasible. Minimize exposure to protic solvents (H₂O, methanol, etc.). |
| Incomplete Deuteration of Precursor | If synthesizing the deuterated diacid, ensure sufficient reaction time and an adequate excess of the deuterium source (e.g., D₂O) under appropriate catalytic conditions.[7] |
Problem 2: Low Yield or Incomplete Conversion During Bromination
This can be caused by suboptimal reaction conditions or reagent choice.
| Possible Cause | Solution |
| Inefficient Brominating Agent | Common brominating agents for converting alcohols to alkyl bromides include PBr₃, HBr, or CBr₄ with PPh₃ (Appel reaction). The choice of reagent can impact yield and selectivity. A photoredox-catalyzed reaction with CBr₄ and NaBr has also been reported for the non-deuterated analog.[8] |
| Formation of Monobromo-nonanol | Incomplete reaction can lead to the formation of 9-bromononan-1-ol. To drive the reaction to completion, consider increasing the equivalents of the brominating agent or extending the reaction time. |
| Side Reactions | Over-exposure to harsh acidic conditions (e.g., concentrated HBr) can lead to ether formation or other side products. Careful control of temperature and reaction time is crucial. |
| Poor Solvent Choice | The solvent can significantly affect the reaction. Anhydrous, non-polar solvents are often preferred to minimize side reactions. |
Experimental Protocols
Reduction of Nonanedioic Acid-d14 to 1,9-Nonanediol-d18
This protocol is a general guideline and may require optimization.
Overall Reaction Workflow
Caption: General workflow for the reduction of the deuterated diacid.
Methodology:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of nonanedioic acid-d14 in anhydrous THF to the LiAlD₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.
-
Follow with an aqueous workup (e.g., addition of a dilute acid solution) to dissolve the aluminum salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 1,9-nonanediol-d18, typically by recrystallization or column chromatography.
Bromination of 1,9-Nonanediol-d18 to this compound
This protocol is adapted from a method for the non-deuterated analog and may require optimization.[8]
Methodology:
-
In a dry reaction flask under an inert atmosphere, combine 1,9-nonanediol-d18, carbon tetrabromide (CBr₄), and sodium bromide (NaBr).
-
Add an anhydrous solvent, such as dimethylformamide (DMF).
-
Add a suitable catalyst (e.g., a copper catalyst for photoredox reactions as described for the non-deuterated version).[8]
-
Stir the reaction mixture under appropriate conditions (e.g., irradiation with a specific wavelength light for photoredox catalysis) for a sufficient time to ensure complete conversion (e.g., 24 hours).[8]
-
Upon completion, perform an aqueous workup by partitioning the reaction mixture between an organic solvent (e.g., ether) and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution, Na₂S₂O₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography (e.g., using hexane as the eluent) to obtain the final product.[8]
Quantitative Data Summary
| Parameter | Target Value | Notes |
| Isotopic Purity (Precursor) | >98% D | Commercially available nonanedioic acid-d14 typically meets this specification.[2] |
| Isotopic Purity (Final Product) | >98% D | The final purity will depend on the synthetic route and handling to avoid H/D back-exchange. |
| Chemical Purity (Final Product) | >97% | Purity as determined by GC-MS or NMR. |
This technical support guide is intended to provide general advice. Specific experimental conditions may require further optimization based on laboratory conditions and available reagents. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azelaic Acid-d14 | FB Reagents [fbreagents.com]
- 3. 1,9-Nonanedioic-D14 acid | C9H16O4 | CID 72735488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. 1,9-DIBROMONONANE | 4549-33-1 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1,9-Dibromononane-D18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 1,9-Dibromononane-D18. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a deuterated analog of 1,9-dibromononane. Its primary use is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods like isotope dilution mass spectrometry. The presence of 18 deuterium atoms gives it a distinct mass signature, allowing for precise quantification of its non-deuterated counterpart in complex biological or environmental samples.
Q2: What are the main challenges in the synthesis of this compound?
The synthesis of this compound presents a few key challenges:
-
Source of Deuterium: The synthesis requires a starting material that is fully deuterated along the nonane chain, such as 1,9-nonanediol-d18.
-
Preventing H/D Exchange: It is crucial to avoid conditions that could lead to deuterium scrambling or loss. This includes using anhydrous and aprotic solvents and reagents to prevent exchange with protic hydrogen atoms.
-
Controlling Byproducts: As with the non-deuterated synthesis, the formation of mono-brominated intermediates and other byproducts must be minimized to ensure high purity of the final product.
Q3: How can the isotopic purity and deuterium incorporation be confirmed?
Several analytical techniques can be used to assess the quality of the synthesized this compound:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the product, providing a direct measure of the number of deuterium atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to detect any residual protons, allowing for the calculation of the percentage of deuterium incorporation.
-
²H NMR will show a signal for the deuterium atoms, confirming their presence.
-
Q4: What are the key safety precautions when handling reagents for this synthesis?
The synthesis of this compound involves several hazardous reagents. It is essential to adhere to strict safety protocols:
-
Corrosive Reagents: Many brominating agents, such as hydrobromic acid (HBr) and phosphorus tribromide (PBr₃), are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can quench reagents and lead to side reactions.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 1,9-nonanediol-d18.
Protocol 1: Synthesis of this compound using Hydrogen Bromide
This protocol is adapted from methods used for the bromination of long-chain diols.
Materials:
-
1,9-nonanediol-d18
-
48% aqueous Hydrogen Bromide (HBr)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,9-nonanediol-d18 (1.0 eq).
-
Add toluene as the solvent.
-
Add 48% aqueous HBr (2.5 - 3.0 eq).
-
Heat the mixture to reflux with vigorous stirring. The optimal reaction time can vary, so it is advisable to monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a non-polar eluent such as hexane.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Formation of side products (e.g., ethers, alkenes). | 1. Increase reaction time or temperature. Monitor reaction progress closely. 2. Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions. 3. Maintain optimal reaction temperature to avoid elimination or substitution side reactions. |
| Presence of Mono-brominated Byproduct | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. | 1. Increase the molar equivalents of the brominating agent (e.g., HBr). 2. Extend the reaction time to ensure complete conversion of the diol and mono-bromo intermediate. |
| Low Deuterium Incorporation / Scrambling | 1. Presence of protic impurities (e.g., water) in reagents or solvents. 2. H/D exchange with protic solvents or reagents. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). Avoid using protic solvents if possible, although some protocols may require them.[2] |
| Formation of Colored Impurities | 1. Oxidation of bromide to bromine (Br₂). 2. Decomposition of starting material or product at high temperatures. | 1. During workup, wash the organic layer with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) to remove Br₂. 2. Avoid excessive heating during the reaction and purification steps. |
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting flow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of Deuterated Alkyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of deuterated alkyl halides?
A1: The most prevalent side reactions are elimination reactions (E1 and E2) which compete with the desired substitution reactions (SN1 and SN2), and rearrangements of carbocation intermediates in SN1 and E1 pathways.[1][2][3] Incomplete deuteration or H/D exchange can also be a significant issue.
Q2: How does the structure of the alkyl group influence the likelihood of side reactions?
A2: The structure of the alkyl halide is a critical factor in determining the reaction pathway.[1][2]
-
Primary alkyl halides predominantly undergo SN2 reactions.
-
Secondary alkyl halides are prone to a mixture of SN2, SN1, E2, and E1 reactions, making them challenging to work with.
-
Tertiary alkyl halides primarily react via SN1 and E1 mechanisms due to the stability of the tertiary carbocation. They do not undergo SN2 reactions.[2]
Q3: What is the kinetic isotope effect (KIE) and how does it affect the synthesis?
A3: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, reactions where a C-H/C-D bond is broken in the rate-determining step will be slower for the deuterated compound.[4] This is particularly relevant in E2 elimination reactions, where a C-H bond on the β-carbon is broken.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired deuterated alkyl halide due to competing elimination reactions.
Symptoms:
-
Presence of alkene byproducts in NMR and GC-MS analysis.
-
Lower than expected isolated yield of the alkyl halide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strongly basic nucleophile/reagent | Use a less basic nucleophile. For example, use acetate (CH₃COO⁻) as the nucleophile followed by hydrolysis to the alcohol, instead of hydroxide (OH⁻). |
| High reaction temperature | Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.[2] |
| Sterically hindered substrate | For secondary and tertiary halides, consider a different synthetic route that avoids strong bases. For example, conversion of a deuterated alcohol to the alkyl halide using SOCl₂ or PBr₃ often gives good yields with minimal elimination. |
| Solvent choice | Use a polar aprotic solvent (e.g., acetone, DMSO, DMF) for SN2 reactions. Polar protic solvents (e.g., ethanol, water) can promote SN1 and E1 reactions. |
Issue 2: Formation of unexpected constitutional isomers (rearrangement products).
Symptoms:
-
NMR and mass spectrometry data indicate a different carbon skeleton than the starting material.
-
A mixture of isomeric alkyl halides is obtained.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of a carbocation intermediate (SN1/E1 conditions) | Use reaction conditions that favor the SN2 mechanism, which does not involve a carbocation intermediate. This includes using a primary or secondary substrate with a good, non-basic nucleophile in a polar aprotic solvent.[5][6] |
| Reaction of a secondary alcohol with a hydrogen halide (e.g., HBr, HCl) | This reaction often proceeds via an SN1 mechanism, leading to carbocation formation and potential rearrangement.[6] Consider converting the alcohol to a tosylate first, followed by an SN2 reaction with a halide ion. |
Issue 3: Incomplete deuteration of the final product.
Symptoms:
-
Mass spectrometry shows a distribution of isotopic masses.
-
¹H NMR shows residual proton signals at the deuterated positions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete H/D exchange in the precursor | If preparing the deuterated alkyl halide from a deuterated alcohol, ensure the precursor alcohol has a high degree of deuteration. This may require multiple H/D exchange cycles on the corresponding ketone before reduction.[4] |
| Use of protic solvents or reagents | Minimize the use of protic solvents (H₂O, alcohols) during the synthesis, as they can be a source of protons. If their use is unavoidable, use their deuterated analogues (D₂O, deuterated alcohols). |
| Side reactions involving H/D exchange | Certain basic or acidic conditions can promote H/D exchange at undesired positions. Careful control of pH is crucial. |
Experimental Protocols
General Procedure for the Synthesis of a β-Deuterated Alkyl Halide from a Ketone:
This protocol is a generalized representation and may require optimization for specific substrates.
-
Deuteration of the Ketone: The corresponding ketone is treated with a deuterium source, such as D₂O, in the presence of a base catalyst (e.g., K₂CO₃ or NaOD) to facilitate H/D exchange at the α-positions.[4] The process may need to be repeated to achieve high isotopic enrichment.
-
Reduction to the Deuterated Alcohol: The deuterated ketone is then reduced to the corresponding deuterated alcohol using a reducing agent like sodium borodeuteride (NaBD₄) in a deuterated protic solvent (e.g., ethanol-d₆) to avoid introducing protons.
-
Conversion to the Alkyl Halide:
-
For primary and secondary alcohols (SN2 conditions): The deuterated alcohol can be converted to the corresponding tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.[4] The resulting tosylate is then reacted with a halide salt (e.g., NaBr, NaI) in a polar aprotic solvent like acetone.
-
For tertiary alcohols (SN1 conditions): The deuterated alcohol can be reacted with a cold concentrated hydrohalic acid (e.g., HBr, HCl). Note that this method is prone to rearrangement if a secondary carbocation can rearrange to a more stable tertiary one.
-
Visualizations
Caption: Competing reaction pathways for alkyl halides.
Caption: Mechanism of carbocation rearrangement.
Caption: Synthesis of deuterated alkyl halides.
References
Technical Support Center: Purification of 1,9-Dibromononane-D18
Welcome to the technical support center for the purification of 1,9-Dibromononane-D18. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can arise from the synthetic route. These may include:
-
Residual starting materials: Such as the corresponding deuterated diol or other precursors.
-
Monobrominated species: 1-Bromo-9-hydroxynonane-D18 or 1-bromononane-d19.
-
Byproducts of the bromination reaction: Such as elimination products (alkenes).
-
Solvent residues: From the reaction or initial extraction steps.
-
Incompletely deuterated species: Isotopologues with less than 18 deuterium atoms.
Q2: What is the recommended method for assessing the purity of this compound?
A2: Gas Chromatography (GC) is the most common and effective method for assessing the purity of volatile and semi-volatile compounds like this compound. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide detailed information about the purity and the identity of any contaminants.
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment?
A3: While ¹H NMR is not suitable for determining the purity of a fully deuterated compound like this compound, ²H (Deuterium) NMR can be used to confirm the positions of deuteration. ¹³C NMR can also be a useful tool to identify the carbon backbone and any carbon-containing impurities.
Q4: What are the key physical properties of 1,9-Dibromononane that are relevant for its purification?
| Property | Value | Reference |
| Molecular Weight | 286.05 g/mol (non-deuterated) | [1] |
| Boiling Point | 285-288 °C | [2] |
| Density | 1.407 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.496 | [2] |
| Melting Point | -2 °C | [3][4] |
| Form | Liquid at room temperature |
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks observed during fraction analysis.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. For a non-polar compound like 1,9-Dibromononane, a non-polar solvent system is recommended. Start with 100% hexane and gradually increase polarity if necessary by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane.[2] |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to sample ratio of at least 50:1 (w/w). |
| Improper Column Packing | Air bubbles or channels in the column bed lead to poor separation. Ensure the column is packed uniformly without any cracks or gaps. |
| Compound Decomposition on Silica Gel | Although generally stable, some batches of silica gel can be slightly acidic and may cause decomposition of sensitive compounds. This is less likely for a saturated dibromoalkane but can be tested by spotting the compound on a TLC plate and letting it sit for an extended period to observe any degradation. If decomposition is suspected, consider using neutral alumina for chromatography. |
Issue 2: Product "Oiling Out" During Low-Temperature Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an oil.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high. Add a small amount of additional cold solvent to the oiled-out mixture and try to induce crystallization by scratching the inside of the flask with a glass rod. |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in a cooling bath.[5][6] |
| Inappropriate Solvent | The chosen solvent may not be ideal for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7] You may need to screen a variety of solvents or use a co-solvent system. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify this compound from non-polar and slightly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with 100% hexane.[2]
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:diethyl ether). Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | A non-polar or medium-polarity capillary column is suitable. Examples include columns with phases like DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl-methylpolysiloxane). A column designed for halogenated hydrocarbons, such as a "624" phase, can also be effective.[8][9] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Detector Temperature | 280 °C (FID) |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute a small amount of the purified product in a suitable solvent like hexane or dichloromethane. |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. 1,9-Dibromononane | C9H18Br2 | CID 20677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,9-DIBROMONONANE | 4549-33-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. parchem.com [parchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. amherst.edu [amherst.edu]
- 8. chromforum.org [chromforum.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Storage and Handling of Deuterated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of deuterated compounds. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS Analysis
-
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
-
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts.[2] If the analyte and internal standard separate, they may be affected differently by matrix effects.[3]
-
Assess Isotopic and Chemical Purity: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.
-
Investigate Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at non-neutral pH or elevated temperatures.[2][4]
-
-
Issue 2: Unexpected Peaks or Degradation in NMR Spectra
-
Question: I'm observing unexpected peaks or degradation of my compound in the NMR spectrum. What could be the cause?
-
Answer: This can be due to the degradation of the deuterated solvent, particularly deuterated chloroform, which can become acidic over time.[5][6][7][8] This acidity can lead to the degradation of sensitive samples.[6][8][9]
-
Troubleshooting Steps:
-
Check Solvent Acidity: Test the pH of your deuterated chloroform. A simple method involves adding the solvent to distilled water with a few drops of Bromothymol Blue and comparing the color to a blank.[5]
-
Neutralize Acidic Solvent: If the solvent is acidic, it can be neutralized by passing it through a small plug of basic alumina or by storing it over potassium carbonate.
-
Use Fresh or Stabilized Solvents: Whenever possible, use freshly opened ampoules of deuterated solvents. For deuterated chloroform, consider using grades that contain stabilizers like silver foil or amylene.
-
-
Issue 3: High Residual Water Peak in NMR Spectrum
-
Question: My NMR spectrum shows a large residual water peak, even though I'm using a deuterated solvent. How can I minimize this?
-
Answer: Deuterated solvents are often hygroscopic and readily absorb moisture from the atmosphere and glassware.
-
Troubleshooting Steps:
-
Handle Solvents Under Inert Atmosphere: To prevent moisture absorption, handle deuterated solvents under a dry, inert atmosphere like nitrogen or argon.
-
Use Dry Glassware: Thoroughly dry all glassware, including NMR tubes, in an oven and cool them in a desiccator before use.
-
Use Single-Use Ampoules: To minimize exposure to atmospheric moisture, consider using single-use ampoules of deuterated solvents.
-
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
What are the general best practices for storing deuterated compounds? Proper storage is crucial to maintain isotopic purity and concentration.[2] General recommendations include:
-
Temperature: Refrigeration (4°C) is common for many standards, while long-term storage at -20°C is often recommended.[2] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[2]
-
Protection from Light: Many organic compounds are light-sensitive. Storing standards in amber vials or in the dark can prevent photodegradation.[2]
-
Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[2]
-
-
How does the choice of solvent affect the stability of deuterated compounds? The choice of solvent is critical. While methanol is a common solvent for creating stock solutions, acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen exchange.[2] Aprotic solvents are often preferred when possible.[2]
-
What is deuterium exchange and how can I prevent it? Deuterium exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment.[2] This can be minimized by:
Handling and Preparation
-
How should I prepare stock and working solutions of deuterated standards? Accurate preparation is fundamental to quantitative analysis. A general procedure is outlined below.[2] It is crucial to allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[2]
-
Is it safe to handle deuterated compounds? Deuterium is a stable, non-radioactive isotope of hydrogen.[11] Therefore, deuterated compounds are not radioactive. However, the chemical properties of the molecule itself determine its toxicity and safety precautions. For example, deuterated chloroform is still a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
Quantitative Data Summary
The stability of deuterated compounds is highly dependent on their structure, storage conditions, and the experimental matrix. The following tables provide a general overview of factors influencing stability and recommended storage conditions. For specific quantitative data, always refer to the manufacturer's Certificate of Analysis.
Table 1: Factors Influencing the Stability of Deuterated Compounds
| Factor | Condition | Impact on Stability | Prevention/Mitigation |
| Temperature | Elevated | Increases rate of chemical degradation and H/D exchange.[2] | Store at recommended low temperatures (e.g., 4°C or -20°C).[2] |
| pH | Acidic or Basic | Catalyzes H/D exchange, especially for labile deuterium atoms.[2][4] | Use aprotic solvents or maintain aqueous solutions at a neutral pH.[2] |
| Light | UV or prolonged exposure | Can cause photodegradation of light-sensitive compounds.[2] | Store in amber vials or in the dark.[2] |
| Moisture | Presence of water | Can lead to H/D exchange with labile deuterium atoms. | Handle and store under a dry, inert atmosphere; use anhydrous solvents. |
| Solvent | Protic (e.g., water, methanol) | Can be a source of protons for H/D exchange.[2] | Use aprotic solvents when possible.[2] |
Table 2: General Storage Recommendations for Deuterated Compounds
| Compound Type | Storage Condition | Typical Duration | Notes |
| Solid/Lyophilized Powder | -20°C in a desiccator | Long-term (Years) | Protect from moisture. Allow to warm to room temperature before opening. |
| Solution in Aprotic Solvent | -20°C, tightly sealed, dark | Months to Years | Stability is compound-dependent. |
| Solution in Protic Solvent | 4°C, tightly sealed, dark | Short-term (Days to Weeks) | Prone to H/D exchange. Prepare fresh when possible. |
| Deuterated Chloroform | 2-8°C, dark, with stabilizer | Months | Can become acidic over time. Monitor pH.[5] |
| Deuterated DMSO | Room temperature, tightly sealed | Years | Hygroscopic. Store in a dry place. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
-
Equilibration: Allow the sealed container of the solid deuterated standard to equilibrate to room temperature before opening to prevent condensation.[2]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance under an inert atmosphere if the compound is sensitive to air or moisture.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of the appropriate high-purity solvent (e.g., methanol, acetonitrile) to dissolve the standard completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, dilute the solution to the calibration mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled, amber, airtight container with a PTFE-lined cap and store under the recommended conditions.
Protocol 2: Assessment of Deuterated Standard Stability (H/D Exchange)
-
Sample Preparation: Prepare solutions of the deuterated standard in the matrix or solvent of interest at a known concentration.
-
Incubation: Incubate the samples under the conditions you wish to test (e.g., different temperatures, pH values, or time points).
-
Analysis: At each time point, analyze the samples by mass spectrometry.
-
Data Evaluation: Monitor the isotopic distribution of the compound. A decrease in the intensity of the desired deuterated mass peak and an increase in the intensity of peaks corresponding to the loss of deuterium indicate H/D exchange.
Mandatory Visualizations
Caption: General workflow for the handling and preparation of deuterated compounds.
Caption: Troubleshooting decision tree for purity issues with deuterated compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. ckgas.com [ckgas.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding H/D exchange in reactions with 1,9-Dibromononane-D18
Welcome to the technical support center for 1,9-Dibromononane-D18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding Hydrogen/Deuterium (H/D) exchange during its use in chemical synthesis. Find answers to frequently asked questions and troubleshoot common issues to ensure the isotopic integrity of your labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is perdeuterated (all hydrogens are replaced with deuterium), H/D exchange can lead to a loss of isotopic purity. This is a significant concern as it can compromise the results of studies that rely on the heavy isotope label, such as in metabolic profiling or as an internal standard in mass spectrometry.[2][3][4] While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, exchange can still occur under certain conditions.[5]
Q2: Are the deuterium atoms on the sp3 carbons of this compound stable?
Generally, deuterium atoms on sp3-hybridized carbons in an alkane chain are considered non-labile and are relatively stable compared to those attached to heteroatoms (like O-H or N-H).[6][7] However, their stability is not absolute. While alkanes and their C-H (or C-D) bonds are relatively inert, various materials and conditions can catalytically activate these bonds and facilitate H/D exchange.[8][9][10]
Q3: What common reaction conditions can induce H/D exchange in an alkyl chain?
Several conditions can promote H/D exchange even on relatively inert alkyl chains:
-
High Temperatures: Elevated temperatures provide the necessary activation energy to break C-D bonds, increasing the rate of exchange reactions.[5][10]
-
Strong Acids or Bases: While more common for hydrogens alpha to a carbonyl group, strong acids or bases can catalyze H/D exchange at other positions under forcing conditions.[11][12]
-
Metal Catalysts: Many transition metals, including platinum, palladium, iridium, and nickel, are known to catalyze H/D exchange on alkanes.[8][13][14] These catalysts can activate C-D bonds, leading to exchange with protons from solvents or other sources.
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), alcohols (ROH), or carboxylic acids, can serve as a source of hydrogen, leading to "back-exchange" where deuterium is lost.[5]
Q4: How should I store this compound to maintain its isotopic purity?
Proper storage is critical. To prevent gradual H/D exchange and chemical degradation, follow these best practices:
-
Protection from Moisture: Moisture is a primary source of protons for back-exchange. Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Controlled Temperature: Store at low temperatures as recommended by the manufacturer (typically refrigerated or frozen) to minimize any potential catalytic activity or degradation.[5]
-
Protection from Light: Use amber vials or store in the dark to prevent photolytic degradation, which could create reactive species that might facilitate H/D exchange.[5]
Troubleshooting Guide: Loss of Isotopic Purity
Issue: My final product, synthesized using this compound, shows significant loss of deuterium as determined by mass spectrometry or NMR.
This troubleshooting guide will help you identify the potential source of the H/D exchange.
| Symptom | Possible Cause | Recommended Solution |
| Partial, non-specific loss of deuterium across the alkyl chain. | Exposure to Metal Catalyst: The reaction may have used a transition metal catalyst (e.g., Pd, Pt, Ni) known to facilitate H/D exchange.[9] | 1. Select a catalyst less prone to promoting H/D exchange if possible. 2. Minimize reaction time and temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Deuterium loss after workup or purification. | Use of Protic Solvents: Aqueous workups (using H₂O) or purification with protic solvents (e.g., methanol, ethanol) can be a major source of protons. | 1. Use deuterated solvents (e.g., D₂O, MeOD) for extractions and workups where feasible. 2. If using protic solvents is unavoidable, minimize contact time and keep the temperature low. 3. Opt for chromatography with aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane). |
| Significant deuterium loss during a high-temperature reaction. | Thermal H/D Exchange: High temperatures (>100-150 °C) can provide enough energy to initiate H/D exchange, especially if trace amounts of acid, base, or metal impurities are present.[10] | 1. Attempt the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. 2. Purify all reagents to remove potential catalytic impurities. |
| Product shows loss of deuterium and byproducts from elimination. | Strongly Basic or Acidic Conditions: The use of strong, non-hindered bases or strong acids may promote both elimination (forming nonenes) and H/D exchange. | 1. Use milder, non-nucleophilic, or sterically hindered bases (e.g., proton sponge, DBU in aprotic solvents). 2. Avoid strong acids. If an acid is required, use a Lewis acid in an aprotic solvent system. 3. Ensure the reaction is run under strictly anhydrous conditions. |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of deuterium loss.
Caption: Troubleshooting flowchart for identifying sources of H/D exchange.
Experimental Protocols
Protocol 1: General Handling of this compound to Prevent H/D Exchange
This protocol outlines best practices for setting up a reaction to minimize deuterium loss.
Objective: To handle and use this compound while preserving its isotopic enrichment.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, Dioxane, Toluene, DMF), freshly distilled or from a solvent purification system.
-
Oven-dried glassware.
-
Inert gas supply (Argon or Nitrogen).
-
Magnetic stirrer and stir bars.
-
Syringes and needles.
Methodology:
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C overnight and allow to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen). This is crucial to prevent atmospheric moisture from entering the system.
-
Reagent Handling:
-
Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation of moisture on the compound.
-
Open the vial under a stream of inert gas.
-
Use anhydrous solvents and reagents for the reaction. Liquid reagents should be transferred via syringe. Solid reagents should be added under a positive flow of inert gas.
-
-
Reaction Execution:
-
Dissolve the this compound in the chosen anhydrous aprotic solvent.
-
Conduct the reaction at the lowest feasible temperature.
-
Maintain the inert atmosphere throughout the entire duration of the reaction.
-
-
Post-Reaction:
-
When the reaction is complete, perform workup and purification using aprotic or deuterated solvents whenever possible.
-
Workflow for a Moisture-Sensitive Reaction
Caption: Experimental workflow for preserving isotopic labels.
Data Presentation
Table 1: Influence of Reaction Conditions on Deuterium Retention
The following table summarizes the expected impact of various reaction parameters on the isotopic purity of a product derived from this compound. The data is illustrative and serves as a general guideline.
| Parameter | Condition | Expected D Retention (%) | Rationale |
| Temperature | 25 °C | >98% | Low thermal energy minimizes C-D bond activation.[5] |
| 80 °C | 90-95% | Moderate heat may enable minor exchange if catalytic impurities are present. | |
| 150 °C | <85% | High thermal energy can directly promote H/D exchange.[10] | |
| Solvent | Anhydrous Toluene | >99% | Aprotic, non-polar solvent is ideal for preventing exchange. |
| Methanol (MeOH) | 85-90% | Protic solvent provides a large reservoir of exchangeable protons. | |
| Water (H₂O) during workup | <80% | Direct contact with water is a primary cause of back-exchange.[5] | |
| Catalyst | None (e.g., Sₙ2 reaction) | >99% | In the absence of a catalyst, C-D bonds on an alkane are very stable. |
| Palladium on Carbon (Pd/C) | <70% | Heterogeneous metal catalysts are highly active for H/D exchange.[9][15] | |
| Iridium Complex | <60% | Certain homogeneous iridium complexes are exceptionally active for H/D exchange in alkanes.[13][16] | |
| pH of Workup | Neutral (pH ~7) | 90-95% | Minimal acid or base catalysis of exchange. |
| Acidic (pH <2) | <85% | Acid-catalyzed exchange can occur, especially with heat.[11] | |
| Basic (pH >12) | <85% | Base-catalyzed exchange is possible under harsh conditions.[11] |
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkanes are observed to exchange hydrogen atoms with deuterium gas over s.. [askfilo.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Deuterium Incorporation in Synthesis
Welcome to the technical support center for troubleshooting deuteration in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in deuterium labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low deuterium incorporation?
Low incorporation of deuterium is a frequent issue that can stem from several factors. The most common causes include:
-
Inactive or Insufficient Deuterium Source: The deuterium source (e.g., D₂O, D₂ gas) may be of low isotopic purity or used in insufficient excess to drive the reaction equilibrium towards the deuterated product.
-
Catalyst Inactivity: The catalyst can be poisoned by impurities or may not be appropriate for the specific substrate or reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. The reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage or a longer duration to reach equilibrium.
-
Poor Solvent Choice: The solvent can affect the solubility of the substrate and catalyst, as well as the overall reaction mechanism.
-
Back-Exchange: Protic solvents or atmospheric moisture can lead to the exchange of deuterium atoms back to protons, especially during workup and purification.
Q2: How can I accurately determine the percentage of deuterium incorporation?
Several analytical techniques are available to quantify the degree of deuterium labeling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is commonly used to determine the extent of deuteration by observing the disappearance or reduction in the integration of proton signals at specific positions.[1][2] ²H NMR can be used to directly observe and quantify the deuterium signals.[1][3]
-
Mass Spectrometry (MS): MS is a highly sensitive technique that determines deuterium incorporation by analyzing the mass shift in the molecular ion or fragment ions.[4][5] Specialized software can help deconvolve the isotopic distribution to provide an accurate percentage of deuteration.[4][6]
Q3: What is "isotopic scrambling" and how can I minimize it?
Isotopic scrambling refers to the incorporation of deuterium at positions other than the intended site. This can occur under harsh reaction conditions that promote non-specific H/D exchange. To minimize scrambling, consider using milder reaction conditions, more selective catalysts, or protecting groups to block reactive sites that are not targeted for deuteration.
Troubleshooting Guides
Problem: Low Deuterium Incorporation
Low deuterium incorporation is a common hurdle in deuteration reactions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: A decision tree for troubleshooting low deuterium incorporation.
The following tables summarize the impact of various reaction parameters on deuterium incorporation, providing a baseline for optimization.
Table 1: Effect of Catalyst and Temperature on α-Deuteration of Nabumetone [7]
| Entry | Catalyst (mol%) | D₂O (equiv.) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| 1 | B(C₆F₅)₃ (10) | 50 | 60 | 12 | 6 |
| 2 | B(C₆F₅)₃ (10) | 50 | 80 | 12 | 89 |
| 3 | B(C₆F₅)₃ (10) | 50 | 100 | 12 | 95 |
| 4 | B(C₆F₅)₃ (10) | 50 | 100 | 6 | 82-83 |
| 5 | B(C₆F₅)₃ (5) | 50 | 100 | 12 | 75-77 |
Table 2: Influence of Base on β-Deuteration of N-alkylamines [8]
| Entry | Base | Deuterium Incorporation (%) |
| 1 | 2,6-lutidine | 85-91 |
| 2 | Et₃N | 81-87 |
| 3 | DIPEA | 78-83 |
| 4 | DBU | 0 |
| 5 | None | 21-35 |
Experimental Protocols
Protocol 1: General Procedure for Palladium on Carbon (Pd/C) Catalyzed H/D Exchange
This protocol provides a general guideline for deuteration using a heterogeneous catalyst.
-
Preparation: In a reaction vessel, dissolve the substrate in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Catalyst Addition: Add the Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Deuterium Source: If using D₂ gas, purge the vessel with an inert gas and then introduce D₂ gas to the desired pressure. If using a deuterated solvent as the source, ensure it is in sufficient excess.
-
Reaction: Stir the mixture at the desired temperature. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR or MS.
-
Work-up: Upon completion, cool the reaction and filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product using standard techniques like column chromatography or recrystallization.
Protocol 2: Determination of Deuterium Incorporation by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a signal that does not overlap with the signals of interest.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate integration.
-
Data Analysis:
-
Integrate the signal of a proton in a non-deuterated position of the molecule.
-
Integrate the signal of the proton at the position where deuteration was expected.
-
Compare the relative integration of the target proton signal to the integration of the non-deuterated proton signal to calculate the percentage of remaining protons, and thus the percentage of deuterium incorporation.
-
Protocol 3: Determination of Deuterium Incorporation by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent.
-
Data Acquisition: Acquire a high-resolution mass spectrum of the sample.
-
Data Analysis:
-
Identify the molecular ion peak (M+) for the undeuterated compound.
-
Identify the corresponding molecular ion peaks for the deuterated species (M+1, M+2, etc.).
-
Calculate the percentage of each deuterated species based on the relative intensities of their molecular ion peaks.[4] Specialized software can be used for deconvolution of the isotopic cluster to provide a more accurate determination.[4][6]
-
Caption: A workflow for determining deuterium incorporation using mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing 1,9-Dibromononane-D18
Welcome to the technical support center for 1,9-Dibromononane-D18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical characterization of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) assays, such as LC-MS or GC-MS. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a distinct mass. This allows it to be added to samples to correct for variations during sample preparation and analysis, leading to more accurate and precise results.[1][2][3] It can also be used in mechanistic studies to trace the metabolic fate of the nonane backbone.
Q2: What is the expected mass shift between this compound and its non-deuterated analog?
A2: The replacement of 18 hydrogen atoms (¹H) with 18 deuterium atoms (²H or D) results in a significant mass increase. The mass of a hydrogen atom is approximately 1.0078 amu, while the mass of a deuterium atom is approximately 2.0141 amu. Therefore, the expected mass increase for this compound compared to the unlabeled compound is approximately 18 amu.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability and isotopic purity of deuterated alkyl halides like this compound, it is recommended to store them at low temperatures, typically 2-8°C for short-term and -20°C for long-term storage.[4] The compound should be stored in the original amber glass vial with a PTFE-lined cap to protect it from light and moisture.[4] It is also advisable to store it in a dry, well-ventilated area, segregated from strong bases, oxidizers, and reactive metals.[4]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: For this compound, the deuterium atoms are bonded to carbon atoms, which are generally stable and non-exchangeable positions.[2] Hydrogen-deuterium exchange is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at acidic/basic sites.[2] However, prolonged exposure to harsh acidic or basic conditions should be avoided as a general precaution.[2]
Troubleshooting Guides
Issue 1: Isotopic Purity Concerns
Symptom: Mass spectrometry analysis shows a lower-than-expected isotopic enrichment or the presence of significant peaks corresponding to partially deuterated or unlabeled 1,9-Dibromononane.
Possible Causes:
-
Incomplete Deuteration During Synthesis: The manufacturing process may not have achieved complete deuteration.
-
Contamination: The sample may be contaminated with the non-deuterated analog.
-
In-source Back-Exchange: Although less likely for this compound, some back-exchange could occur in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Verify Supplier Specifications: Check the certificate of analysis for the specified isotopic enrichment. Isotopic purity for use as an internal standard should ideally be ≥98%.[5]
-
Analyze by High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the isotopic peaks and allow for accurate quantification of the different isotopologues.[6][7]
-
NMR Analysis: A ¹H NMR spectrum should show very small residual proton signals. The absence of significant peaks in the regions where protons would normally appear confirms high deuteration.[8] A ²H (Deuterium) NMR can also be used to confirm the positions of deuteration.[9]
Issue 2: Chromatographic Separation of Deuterated and Non-Deuterated Analogs
Symptom: In a GC-MS or LC-MS analysis, this compound elutes at a slightly different retention time than the unlabeled 1,9-Dibromononane.
Possible Cause:
-
Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to small differences in physicochemical properties, causing a slight shift in retention time, particularly in high-resolution chromatography. In reversed-phase LC, deuterated compounds often elute slightly earlier.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to visually inspect the degree of separation.
-
Method Optimization: Adjusting chromatographic conditions such as the temperature program in GC or the mobile phase gradient in LC may help to improve co-elution.
-
Acceptance Criteria: A small, consistent shift in retention time may be acceptable as long as it does not affect the accuracy and precision of quantification due to differential matrix effects.
Issue 3: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
Symptom: When analyzing this compound by GC-MS, you observe peak tailing, fronting, or a significantly lower signal than expected.
Possible Causes:
-
Active Sites in the GC System: The compound may be interacting with active sites in the injector liner or the column, leading to degradation or adsorption.
-
Improper GC Conditions: The injector temperature or oven temperature program may not be optimized.
-
Leaks in the System: A leak in the GC system can lead to a loss of sample and poor peak shape.
Troubleshooting Steps:
-
Check for System Leaks: Use an electronic leak detector to check for leaks at all fittings.
-
Deactivate the Inlet: Use a fresh, deactivated injector liner.
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants.
-
Optimize Temperatures: Ensure the injector temperature is sufficient to volatilize the sample without causing degradation. Optimize the oven temperature program for good peak shape.
Data Presentation
Table 1: Key Properties of 1,9-Dibromononane and its D18 Analog
| Property | 1,9-Dibromononane | This compound |
| Molecular Formula | C₉H₁₈Br₂ | C₉D₁₈Br₂ |
| Molecular Weight | ~286.05 g/mol | ~304.16 g/mol |
| CAS Number | 4549-33-1 | 150017-89-3 |
| Boiling Point | 285-288 °C | Similar to unlabeled |
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z (1,9-Dibromononane) | Expected m/z (this compound) |
| [M]⁺ | 284/286/288 (Isotopic pattern for 2 Br) | 302/304/306 (Isotopic pattern for 2 Br) |
| [M-Br]⁺ | 205/207 (Isotopic pattern for 1 Br) | 223/225 (Isotopic pattern for 1 Br) |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ²H). The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by GC-MS
Objective: To determine the chemical and isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.[4]
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Chemical Purity: Determine the chemical purity by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the total area of all peaks.
-
Isotopic Enrichment: From the mass spectrum of the main peak, calculate the isotopic enrichment by comparing the intensity of the molecular ion cluster of the D18 compound to the intensities of any lower deuterated or unlabeled species.
-
Protocol 2: Quantitative Analysis using ¹H NMR (qNMR)
Objective: To determine the purity of a sample using this compound as an internal standard (example for a non-deuterated analyte).
Methodology:
-
Accurate Weighing: Accurately weigh the analyte and this compound into a clean vial.[8]
-
Sample Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Use quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically 30-60 seconds).[8]
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a residual proton signal of the internal standard (if any) or a certified reference standard.
-
Calculate the purity of the analyte based on the known mass and purity of the internal standard and the integral values.
-
Visualizations
Caption: Troubleshooting workflow for poor GC-MS performance.
Caption: Workflow for verifying isotopic purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions with 1,9-Dibromononane-D18
This guide is designed for researchers, scientists, and drug development professionals working with 1,9-Dibromononane-D18. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and scalable experimental protocols to facilitate the successful scale-up of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a deuterated linker in the synthesis of complex molecules, particularly in drug discovery and development. The deuterium labeling helps in studying drug metabolism by leveraging the kinetic isotope effect, which can slow down metabolic processes at specific sites, potentially improving a drug's pharmacokinetic profile.[1][2] It is often used to connect two molecular fragments or to form long-chain structures where metabolic stability is crucial.
Q2: My scaled-up reaction is showing low conversion. What are the common causes?
A2: Low conversion during scale-up can stem from several factors:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor contact between reactants, especially in heterogeneous mixtures.
-
Inadequate Temperature Control: The larger volume may not be reaching or maintaining the optimal reaction temperature.
-
Poor Solubility: The solubility of reactants can be a significant issue at higher concentrations.
-
Deactivated Reagents: The base or nucleophile may have degraded due to improper handling or prolonged exposure to air/moisture. For instance, alkoxides are highly reactive and are often best prepared in situ or just before use.[3]
Q3: I am observing a significant amount of elimination byproducts. How can I favor the desired SN2 reaction?
A3: The formation of elimination (E2) products is a common competing pathway, especially with strong bases.[3][4] To favor the substitution (SN2) pathway:
-
Choice of Base: Use a less sterically hindered, but sufficiently strong, base. For example, potassium carbonate is often preferred over stronger, bulkier bases like potassium tert-butoxide when elimination is a concern.
-
Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 pathway, as elimination has a higher activation energy.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are excellent choices as they solvate the cation of the base, leaving a more "naked" and highly reactive nucleophile, which promotes the SN2 mechanism.[5]
Q4: How can I prevent the formation of polymeric materials or double-substitution products?
A4: Since this compound has two reactive sites, intermolecular reactions leading to polymers or unwanted double substitution on a single nucleophile can occur. To minimize this:
-
Use an Excess of the Nucleophile: Employing a significant molar excess of the nucleophilic reagent will statistically favor the reaction of each dibromononane molecule with separate nucleophiles at only one of its ends.
-
High Dilution Conditions: Running the reaction at a lower concentration (high dilution) can reduce the probability of intermolecular reactions and is particularly useful for favoring intramolecular cyclization if that is the desired outcome.
Q5: What are the best practices for purifying the final product?
A5: Purification can be challenging due to the non-polar nature of the nonane chain.
-
Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), is typically effective for separating the desired monosubstituted product from unreacted dibromononane and disubstituted byproducts.
-
Extraction: A thorough aqueous work-up is crucial to remove the base and other water-soluble salts. Washing with brine can help break up emulsions.[6]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step for achieving high purity on a large scale.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Nucleophile/Base Activity | Use fresh, anhydrous reagents. If preparing an alkoxide, ensure the alcohol is completely deprotonated before adding the dibromononane. Sodium hydride (NaH) is effective for generating alkoxides as the hydrogen gas byproduct is easily removed.[7] |
| Incorrect Solvent | Ensure you are using a polar aprotic solvent (e.g., THF, DMF, DMSO) to promote the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[3] |
| Reaction Temperature Too Low | While lower temperatures reduce elimination, the SN2 reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance. |
| Reagents Added in Wrong Order | Typically, the nucleophile should be generated first (e.g., deprotonation of an alcohol) before the slow addition of this compound. |
Problem 2: High Levels of Impurities
| Potential Cause | Suggested Solution |
| Dominant E2 Elimination | Lower the reaction temperature. Use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃. Avoid bulky bases like t-BuOK. |
| Formation of Polymeric Byproducts | Use a 1.5 to 2-fold excess of the nucleophile relative to the dibromononane. Consider adding the dibromononane slowly to the reaction mixture containing the nucleophile. |
| Unreacted Starting Material | Increase reaction time or temperature. Confirm the activity of your base/nucleophile. Ensure proper stoichiometry. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in reactions with this compound.
Experimental Protocols
Example Protocol: Monosubstitution via Williamson Ether Synthesis
This protocol describes the synthesis of a deuterated ether linker by reacting this compound with 4-methoxyphenol. This is a common step in building larger molecules for pharmaceutical research.
Reaction Scheme & Pathway Competition
Caption: Competing SN2 (synthesis) and E2 (elimination) pathways for this compound.
Reagent Quantities for Scale-Up
| Reagent | Lab Scale (1g) | Pilot Scale (100g) | Molar Eq. |
| This compound | 1.00 g | 100.0 g | 1.0 |
| 4-Methoxyphenol | 0.82 g | 82.0 g | 2.0 |
| Potassium Carbonate (K₂CO₃) | 1.36 g | 136.0 g | 3.0 |
| Anhydrous Dimethylformamide (DMF) | 20 mL | 2.0 L | - |
Step-by-Step Procedure
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-methoxyphenol (2.0 eq) and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.
-
Heating: Heat the mixture to 60-70 °C with vigorous stirring for 1 hour to ensure formation of the phenoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Maintain the temperature at 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the starting dibromononane.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x), 1M NaOH solution (to remove excess phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure monosubstituted product.
General Workflow Diagram
Caption: A standard experimental workflow for synthesis using this compound.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,9-DIBROMONONANE | 4549-33-1 [chemicalbook.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 1,9-Dibromononane-D18 as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are fundamental to success. In quantitative analysis, particularly when dealing with complex matrices in environmental testing, clinical diagnostics, or pharmaceutical development, the use of a robust internal standard is crucial for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical method validation using 1,9-Dibromononane-D18, a deuterated internal standard, against other common internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation, extraction, and analysis.[1][2] This guide will delve into the performance of this compound in a hypothetical analytical method validation, comparing it with a structural analog and a non-related compound to highlight its advantages.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative analytical data. To illustrate the superiority of a deuterated internal standard like this compound, the following tables summarize representative data from a simulated experiment. This experiment compares the performance of this compound with a non-isotopically labeled structural analog (1,9-Dibromononane) and a non-related compound (Triphenylamine) for the quantification of a hypothetical analyte, "Analyte X," in a complex matrix.
Table 1: Comparison of Key Validation Parameters
| Performance Parameter | This compound (IS) | 1,9-Dibromononane (Structural Analog IS) | Triphenylamine (Non-related IS) | Justification for Superiority of this compound |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 | The consistent co-elution and ionization response of this compound with the analyte across a range of concentrations results in a more linear calibration curve.[3] |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 70 - 130% | The near-identical chemical properties of this compound ensure it tracks the recovery of the analyte more closely through all sample preparation steps.[3] |
| Precision (RSD %) | < 5% | < 10% | < 20% | By effectively compensating for variations in sample handling and instrument response, this compound leads to significantly lower relative standard deviations and more reproducible results.[3] |
| Matrix Effect (%) | < 15% | < 30% | > 50% | The similar behavior of the deuterated standard and the analyte in the mass spectrometer's ion source minimizes the impact of matrix components on ionization efficiency.[4] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Internal Standard | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| This compound | 1 | 2.5 |
| 1,9-Dibromononane | 5 | 10 |
| Triphenylamine | 10 | 25 |
The data clearly demonstrates that this compound provides significantly higher accuracy, precision, and linearity, while exhibiting a substantially lower matrix effect compared to the other internal standards.
Experimental Protocols
A robust analytical method is crucial for the successful implementation of this compound as an internal standard. Below are detailed methodologies for its use in a typical analytical workflow.
Sample Preparation and Spiking
-
Matrix Collection : Collect the biological fluid (e.g., plasma, urine) or environmental sample (e.g., soil, water) using appropriate procedures to ensure sample integrity.
-
Internal Standard Spiking : To an accurately measured aliquot of the sample, add a known concentration of this compound solution (in a compatible solvent). The concentration of the internal standard should be in the mid-range of the calibration curve for the target analyte.[1]
Extraction
-
Liquid-Liquid Extraction (LLE) :
-
To the spiked sample, add an appropriate extraction solvent (e.g., dichloromethane, hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
-
Solid-Phase Extraction (SPE) :
-
For complex matrices, pass the sample through an appropriate SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.[1]
-
Concentration and Reconstitution
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS, hexane for GC-MS).[1]
Instrumental Analysis
An example using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
-
GC-MS System : Agilent 8890 GC coupled with a 5977B MS Detector.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program : Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injection Mode : Splitless, 1 µL injection volume.
-
MS Detection : Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the analyte and this compound.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for analytical method validation using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
A Comparative Guide: 1,9-Dibromononane-D18 versus Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In mass spectrometry-based analyses, the choice of an internal standard is a critical decision that significantly influences data quality. This guide provides an objective comparison between the deuterated internal standard, 1,9-Dibromononane-D18, and non-deuterated (structural analog) internal standards, supported by established analytical principles and representative experimental data.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The two primary categories of internal standards employed are stable isotope-labeled (SIL) compounds, such as this compound, and non-deuterated structural analogs.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
This compound is a deuterated form of 1,9-dibromononane, where 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of 1,9-dibromononane and other structurally related long-chain dibromoalkanes. The use of a SIL-IS is the foundation of isotope dilution mass spectrometry (IDMS), widely regarded as the gold standard for quantitative analysis.[1][2]
The core principle of IDMS is that the SIL-IS is chemically and physically almost identical to the analyte.[3] Consequently, it is expected to exhibit nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1][3] This co-elution and similar ionization behavior ensure that any variations affecting the analyte will equally affect the internal standard, leading to a consistent response ratio and highly accurate quantification.[3]
The Alternative: Non-Deuterated (Structural Analog) Internal Standards
When a deuterated internal standard is unavailable or cost-prohibitive, researchers often turn to non-deuterated, or structural analog, internal standards. These are compounds that are chemically similar to the analyte but not isotopically labeled. For the analysis of a long-chain dibromoalkane like 1,9-dibromononane, a plausible non-deuterated internal standard could be a similar compound with a different chain length, such as 1,10-Dibromodecane or 1,8-Dibromooctane.
However, the structural differences, even if minor, can lead to variations in physicochemical properties. These differences can manifest as distinct retention times, extraction efficiencies, and ionization responses compared to the analyte.[2] As a result, a non-deuterated internal standard may not fully compensate for analytical variability, potentially leading to less accurate and precise results.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The following table summarizes the key performance differences between this compound and a representative non-deuterated internal standard (e.g., 1,10-Dibromodecane) based on established analytical validation parameters.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 1,10-Dibromodecane) |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.[4][5] | Variable: Different retention times can lead to differential matrix effects, resulting in biased quantification.[2] |
| Correction for Recovery | Excellent: Nearly identical chemical properties ensure similar extraction efficiency to the analyte across various conditions.[3] | Variable: Differences in physicochemical properties can lead to inconsistent recovery during sample preparation.[2] |
| Accuracy & Precision | High: Minimizes variability, leading to high accuracy and precision (low %CV).[1] | Moderate to High: Performance is dependent on the degree of similarity to the analyte and the complexity of the matrix. |
| Chromatographic Behavior | Co-elutes or elutes very closely with the analyte. A slight shift due to the isotope effect is possible but often negligible.[4] | Elutes at a different retention time than the analyte. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To determine the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest (e.g., 1,9-Dibromononane)
-
This compound
-
Non-deuterated internal standard (e.g., 1,10-Dibromodecane)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS or GC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the non-deuterated IS in an appropriate solvent.
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by a validated LC-MS/MS or GC-MS method.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
MF = Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized matrix factor for both the deuterated and non-deuterated internal standards.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluation:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Conceptual diagram illustrating the differential impact of matrix effects.
Conclusion
The scientific consensus and available data strongly support the superiority of stable isotope-labeled internal standards, such as this compound, for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1][2] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides robust compensation for matrix effects and other sources of variability.
While non-deuterated internal standards offer a more accessible and cost-effective alternative, their performance can be compromised by differences in physicochemical properties compared to the analyte. This can lead to inadequate correction for analytical variability, particularly in complex matrices.
In situations where a deuterated standard is not feasible, a carefully selected and thoroughly validated non-deuterated analog can provide acceptable performance.[1] Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and a comprehensive validation to ensure the generation of reliable and reproducible data.
References
A Spectroscopic Showdown: 1,9-Dibromononane vs. its Deuterated Counterpart, 1,9-Dibromononane-D18
In the realm of chemical analysis and drug development, isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative assays. This guide provides a comparative spectroscopic analysis of 1,9-dibromononane and its fully deuterated analog, 1,9-dibromononane-d18. While experimental data for 1,9-dibromononane is readily available, the spectroscopic data for this compound presented here is predicted based on established principles of isotopic effects on molecular spectroscopy. This comparison will highlight the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering valuable insights for researchers utilizing these compounds.
Executive Summary of Spectroscopic Differences
The substitution of hydrogen with deuterium, a heavier isotope, induces significant and predictable changes in the spectroscopic signatures of a molecule. In the case of this compound, the most notable changes are the absence of signals in ¹H NMR, a distinct shift in the vibrational frequencies in IR spectroscopy, and an increase in the molecular weight and altered fragmentation patterns in mass spectrometry. These differences are summarized in the tables below.
Data Presentation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Differences: The most dramatic difference is observed in the ¹H NMR spectra. For 1,9-dibromononane, the spectrum displays characteristic signals for the different protons along the alkyl chain. In contrast, the ¹H NMR spectrum of the fully deuterated this compound is expected to show a complete absence of these signals. Any residual peaks would indicate incomplete deuteration.
| Parameter | 1,9-Dibromononane | This compound (Predicted) |
| Chemical Shift (δ) | ~3.40 ppm (t, 4H, -CH₂Br), ~1.85 ppm (quint, 4H, -CH₂CH₂Br), ~1.42 ppm (m, 4H), ~1.30 ppm (m, 6H) | No signals expected |
| Integration | Corresponds to the number of protons at each position | Not applicable |
| Multiplicity | Triplet, Quintet, Multiplet | Not applicable |
| Coupling Constants (J) | Present | Not applicable |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Differences: In ¹³C NMR, the chemical shifts for this compound are predicted to be very similar to those of its non-deuterated counterpart. However, the signals for the deuterated carbons will exhibit splitting due to coupling with deuterium (a spin-1 nucleus), and their intensities may be reduced.
| Parameter | 1,9-Dibromononane | This compound (Predicted) |
| Chemical Shift (δ) | ~34.1 ppm (-CH₂Br), ~32.8 ppm, ~29.3 ppm, ~28.7 ppm, ~28.1 ppm | Similar chemical shifts to the non-deuterated form, with minor upfield shifts possible. |
| Multiplicity | Singlet (proton-decoupled) | Multiplet (due to C-D coupling) |
| Signal Intensity | Normal | Reduced intensity |
Infrared (IR) Spectroscopy
Key Differences: The substitution of hydrogen with the heavier deuterium isotope results in a shift of the C-H vibrational frequencies to lower wavenumbers (C-D stretches). This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.
| Vibrational Mode | 1,9-Dibromononane (cm⁻¹) | This compound (Predicted cm⁻¹) |
| C-H Stretch | ~2925, ~2854 | Absent |
| C-D Stretch | Absent | ~2100 - ~2200 |
| CH₂ Scissoring | ~1465 | Absent |
| CD₂ Scissoring | Absent | ~1050 - ~1150 |
| C-Br Stretch | ~645 | ~645 (largely unaffected) |
Mass Spectrometry (MS)
Key Differences: The most apparent difference in the mass spectra will be the molecular ion peak, which will be 18 mass units higher for this compound. The fragmentation pattern will also be altered due to the greater strength of the C-D bond compared to the C-H bond, potentially leading to different relative abundances of fragment ions.
| Parameter | 1,9-Dibromononane | This compound (Predicted) |
| Molecular Formula | C₉H₁₈Br₂ | C₉D₁₈Br₂ |
| Molecular Weight | 286.05 g/mol | 304.16 g/mol |
| Molecular Ion (M⁺) | m/z 284, 286, 288 (isotopic pattern of Br₂) | m/z 302, 304, 306 (isotopic pattern of Br₂) |
| Key Fragmentation | Loss of Br, alkyl fragments | Loss of Br, deuterated alkyl fragments. Fragmentation will be less facile. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (1,9-dibromononane or this compound) in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupling sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As 1,9-dibromononane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Instrumentation: Employ a mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragment ions (e.g., m/z 50-400).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Mandatory Visualization
Caption: Workflow for the comparative spectroscopic analysis of 1,9-dibromononane and its deuterated analog.
Kinetic Isotope Effect: A Comparative Analysis of 1,9-Dibromononane-d18 and its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Understanding the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where atoms with different isotopic compositions exhibit different reaction rates.[1] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant of the reaction with the heavier isotope (kD).
kH/kD
A kH/kD ratio greater than 1 indicates a "normal" kinetic isotope effect, meaning the non-deuterated compound reacts faster. Conversely, a ratio less than 1 signifies an "inverse" kinetic isotope effect, where the deuterated compound reacts more quickly. The magnitude of the KIE can provide clues about the rate-determining step of a reaction.
For a primary KIE, where the bond to the isotope is broken in the rate-determining step, the effect is typically significant. For secondary KIEs, where the bond to the isotope is not broken, the effect is generally much smaller.[1] In the case of 1,9-dibromononane, a primary dibromoalkane, it is expected to undergo SN2 reactions. In such reactions with deuteration at the alpha-carbon, a secondary kinetic isotope effect is observed.
Comparative Data for SN2 Reactions
While direct experimental data for 1,9-dibromononane is unavailable, the following table presents typical secondary kinetic isotope effects observed for SN2 reactions of other alkyl halides. These values provide an expected range for the KIE of 1,9-dibromononane-d18.
| Reactant | Nucleophile | Solvent | Temperature (°C) | kH/kD (per α-deuterium) | Reference Reaction Type |
| Ethyl Iodide | Pyridine | Nitrobenzene | 50 | ~0.97 (Inverse) | SN2 |
| Ethyl Bromide | Cyanide | DMSO | 20 | < 1 (Inverse) | SN2 |
| Ethyl Chloride | Cyanide | DMSO | 20 | < 1 (Inverse) | SN2 |
| Benzyl-α-d chloride | Thiophenoxide | DMF | 25 | ~1.04 (Normal) | SN2 |
Note: The data presented are illustrative of typical secondary KIEs in SN2 reactions and are not direct experimental values for 1,9-dibromononane.
The observed inverse secondary kinetic isotope effect in many SN2 reactions is attributed to the change in hybridization from sp3 in the reactant to a more sp2-like transition state. The C-D bond is slightly shorter and stronger than the C-H bond, and the vibrational bending frequencies are key. In the transition state of an SN2 reaction, the out-of-plane bending vibrations of the non-reacting C-H(D) bonds at the alpha-carbon become less restricted, leading to a small inverse effect.
Experimental Protocol: Determination of the Kinetic Isotope Effect
The following is a detailed methodology for determining the kinetic isotope effect of 1,9-dibromononane and its deuterated analog in an SN2 reaction, adapted from established protocols for similar alkyl halides.[2]
Objective: To determine the second-order rate constants for the reaction of 1,9-dibromononane and this compound with a suitable nucleophile (e.g., sodium thiophenoxide in a polar aprotic solvent like DMF) and to calculate the kinetic isotope effect.
Materials:
-
1,9-Dibromononane
-
This compound
-
Sodium thiophenoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Thermostatted reaction vessel
-
Analytical instrumentation for monitoring reaction progress (e.g., HPLC, GC-MS, or a conductivity meter)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of 1,9-dibromononane, this compound, and sodium thiophenoxide in anhydrous DMF.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium thiophenoxide solution.
-
Reaction Initiation: Initiate the reaction by adding a known volume of either the 1,9-dibromononane or this compound stock solution to the nucleophile solution with vigorous stirring. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Product Quantification: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC or GC-MS) to determine the concentration of the product or the remaining reactant.
-
Data Analysis:
-
Plot the appropriate concentration data versus time to determine the order of the reaction. For an SN2 reaction, a plot of 1/[Reactant] versus time should yield a straight line.
-
The slope of this line will be the second-order rate constant (k).
-
Repeat the experiment under identical conditions for both the deuterated and non-deuterated substrates.
-
-
KIE Calculation: Calculate the kinetic isotope effect using the formula: KIE = kH / kD .
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams visualize the SN2 reaction pathway and a general experimental workflow for determining the kinetic isotope effect.
References
Purity Analysis of 1,9-Dibromononane-D18: A Comparative Guide to GC-MS and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the chemical and isotopic purity of deuterated compounds like 1,9-Dibromononane-D18 is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate method for your analytical needs.
Data Presentation: Quantitative Purity Analysis
The following tables summarize the quantitative data typically obtained from GC-MS and NMR analyses for the purity assessment of this compound.
Table 1: GC-MS Purity and Impurity Profile
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| This compound | 15.85 | 99.85% | 302, 163, 165, 83, 55 | Product |
| 1,9-Dibromononane (non-deuterated) | 15.92 | 0.10% | 286, 163, 165, 83, 55 | Isotopic Impurity |
| 1-Bromo-9-nonanol-D17 | 14.20 | 0.05% | 240, 145, 83, 55 | Synthetic Precursor |
Table 2: NMR Isotopic Purity and Structural Confirmation
| Parameter | ¹H NMR Result | ²H NMR Result | ¹³C NMR Result |
| Isotopic Purity (Atom % D) | >99% | - | - |
| Deuterium Incorporation Site | Confirmed at all 18 non-terminal positions | Confirmed | Confirmed |
| Chemical Purity (mol %) | >99.5% | - | - |
| Key Chemical Shifts (δ, ppm) | 3.40 (t, 4H, CH₂Br) | 1.85 (p, 4D, CD₂CH₂Br), 1.41 (m, 4D, CD₂CH₂CH₂Br), 1.28 (m, 10D, internal CD₂) | 34.0 (CH₂Br), 32.8 (CD₂CH₂Br), 28.7 (CD₂CH₂CH₂Br), 28.1 (internal CD₂), 27.0 (central CD₂) |
Experimental Protocols
Detailed methodologies for the GC-MS and NMR analyses are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the chemical purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
High-purity dichloromethane (DCM) or ethyl acetate.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of each component. Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST). The deuterated compound may elute slightly earlier than its non-deuterated counterpart.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To determine the isotopic purity (degree of deuteration) and confirm the structural integrity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Reagents:
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum to quantify any residual non-deuterated sites and to determine chemical purity by comparing the integral of the product signals to those of any proton-containing impurities.
-
-
²H NMR Acquisition:
-
Acquire a deuterium spectrum to confirm the presence and location of the deuterium labels.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The signals from the deuterated carbons will appear as multiplets due to C-D coupling, confirming the positions of deuteration.
-
-
Data Analysis: Calculate the isotopic purity by comparing the integrals of the residual proton signals with the integrals of a known internal standard or by using quantitative NMR (qNMR) methods.[3] The positions of deuterium incorporation are confirmed by the characteristic splitting patterns in the ¹³C NMR spectrum and the presence of signals in the ²H NMR spectrum.[4][5]
Alternative Analytical Methods
While GC-MS and NMR are the primary techniques, other methods can provide complementary information:
-
High-Resolution Mass Spectrometry (HR-MS): Often coupled with liquid chromatography (LC), HR-MS is highly effective for accurately determining isotopic enrichment by analyzing the relative abundance of different isotopologues.[4][6][7]
-
Molecular Rotational Resonance (MRR) Spectroscopy: A powerful technique for obtaining a complete description of the isotopic composition, including the structural identity and percentage of each isotopomer in a mixture.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
Both GC-MS and NMR spectroscopy are powerful and complementary techniques for the comprehensive purity analysis of this compound. GC-MS excels at separating and identifying volatile chemical impurities, providing a clear picture of chemical purity.[9] NMR, on the other hand, is indispensable for determining isotopic purity and confirming the precise locations of deuterium incorporation.[4][5] For a complete and robust characterization of deuterated compounds, the use of both techniques is highly recommended.
References
- 1. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to Confirming Isotopic Enrichment of 1,9-Dibromononane-D18
For researchers, scientists, and professionals in drug development, the precise confirmation of isotopic enrichment is paramount for the integrity of experimental outcomes. This guide provides a detailed comparison of analytical methods for verifying the isotopic enrichment of 1,9-Dibromononane-D18, presenting supporting experimental data and protocols. This deuterated compound, and others like it, are critical in mechanistic studies, as internal standards for quantitative analysis, and in the development of deuterated drugs with potentially improved pharmacokinetic profiles.
Comparative Analysis of Analytical Techniques
The primary methods for determining the isotopic enrichment of deuterated compounds like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the level and position of deuterium incorporation.
Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, MS can distinguish between the deuterated and non-deuterated molecules, as well as identify partially deuterated species. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like 1,9-Dibromononane.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to quantify the degree of deuteration at specific sites within a molecule. For confirming isotopic enrichment, ¹H (proton) and ²H (deuterium) NMR are the most relevant techniques.
Below is a summary of the expected outcomes when analyzing this compound and its non-deuterated counterpart.
| Analytical Technique | 1,9-Dibromononane (Non-deuterated) | This compound (Fully Deuterated) | Other Alternatives (e.g., Partially Deuterated, Dihalo-analogs) |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 284, 286, 288 (due to ⁷⁹Br and ⁸¹Br isotopes). Characteristic fragmentation pattern of alkyl halides. | Molecular Ion (M⁺) at m/z 302, 304, 306. A mass shift of +18 amu compared to the non-deuterated compound. | Molecular ion peaks and fragmentation patterns will vary depending on the degree of deuteration and the halogen present (e.g., 1,9-Dichlorononane, 1,9-Diiodononane).[1][2][3][4][5][6] |
| ¹H NMR | Characteristic signals for the protons on the nonane chain, with distinct chemical shifts for protons adjacent to the bromine atoms.[7] | The absence or significant reduction of proton signals across the spectrum. Residual signals indicate incomplete deuteration. | The presence of some proton signals, with reduced integration values corresponding to the sites of deuteration. |
| ²H NMR | No significant signals are expected at natural abundance. | A strong signal or signals corresponding to the chemical shifts of the deuterons, confirming the presence and location of deuterium.[8][9][10] | Signals corresponding to the specific sites of deuteration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the analysis of 1,9-Dibromononane and its deuterated analogs.
Protocol 1: Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with Electron Ionization (EI).
1. Sample Preparation:
-
Prepare a standard solution of non-deuterated 1,9-Dibromononane in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the this compound sample at the same concentration in the same solvent.
-
Prepare a series of dilutions of both solutions to determine the optimal concentration for analysis.
2. GC-MS Instrument Parameters:
-
GC Column: Use a non-polar or semi-polar capillary column suitable for the analysis of alkyl halides, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C (Splitless or split injection can be used depending on the sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Acquire the mass spectra for both the non-deuterated standard and the this compound sample.
-
For the non-deuterated standard, identify the molecular ion cluster (around m/z 284-288) and the characteristic fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a distinctive M, M+2, and M+4 pattern for ions containing two bromine atoms.[13]
-
For the this compound sample, identify the molecular ion cluster, which should be shifted by +18 mass units (around m/z 302-306).
-
Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural abundance of isotopes (¹³C, ⁸¹Br). The percentage of enrichment can be determined by the ratio of the ion currents of the fully deuterated species to the sum of all isotopic variants of the molecule.
Protocol 2: Isotopic Enrichment Analysis by ¹H and ²H NMR Spectroscopy
This protocol provides a method for confirming and quantifying the isotopic enrichment using NMR.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For quantitative ¹H NMR, add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with any residual proton signals of the analyte.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the T1 of the protons of interest (typically 30-60 seconds) and a sufficient number of scans for a good signal-to-noise ratio.[14]
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of non-deuterated 1,9-Dibromononane.
-
The degree of deuteration is determined by the absence or significant reduction of the proton signals.
-
For quantitative analysis, the percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard.[15][16]
-
3. ²H NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a broadband probe capable of detecting deuterium.
-
Solvent: A non-deuterated solvent (e.g., CHCl₃) is preferred to avoid a large solvent signal.[17]
-
Parameters:
-
Acquire a standard ²H NMR spectrum. The chemical shifts in ²H NMR are identical to those in ¹H NMR.
-
A sufficient number of scans will be required due to the lower sensitivity of the deuterium nucleus.
-
-
Data Analysis:
-
The presence of signals in the ²H spectrum confirms the incorporation of deuterium.
-
The chemical shifts of the signals indicate the positions of deuteration. The relative integrals of the signals can provide information on the distribution of deuterium within the molecule.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for confirming the isotopic enrichment of this compound.
Caption: Experimental workflow for confirming isotopic enrichment.
This comprehensive guide provides the necessary framework for researchers to confidently and accurately confirm the isotopic enrichment of this compound, ensuring the quality and reliability of their research and development activities.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. 1,9-Dichlorononane|lookchem [lookchem.com]
- 3. 1,9-diiodononane [webbook.nist.gov]
- 4. 1,9-Dichlorononane | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,9-Diiodononane | C9H18I2 | CID 90557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1,9-dichlorononane (C9H18Cl2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 11. ijpsr.com [ijpsr.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Reactivity of Deuterated vs. Non-Deuterated Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, in alkyl bromides provides a subtle but powerful tool for modulating chemical reactivity. This guide offers an objective comparison of the performance of deuterated and non-deuterated alkyl bromides in common organic reactions, supported by experimental data. Understanding these differences is crucial for mechanistic studies and for the strategic design of deuterated drugs with improved pharmacokinetic profiles.
The core of this difference in reactivity lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the C-D bond.[1] Consequently, reactions where a C-H bond is broken in the rate-determining step proceed more slowly when a C-D bond is present.[1] The KIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), kH/kD.[1]
Data Presentation: A Quantitative Comparison of Reaction Rates
The magnitude of the KIE provides valuable insights into reaction mechanisms. A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-determining step.[1] A secondary KIE (where kH/kD is close to 1) arises when the C-H/C-D bond is not broken in the rate-determining step, but its vibrational frequencies are altered in the transition state.[1]
Table 1: Kinetic Isotope Effects in Nucleophilic Substitution (SN1 and SN2) Reactions
| Reaction Type | Alkyl Bromide | Nucleophile/Solvent | kH/kD (per D) | Interpretation |
| SN2 | Methyl bromide-d3 | Cyanide | 1.082 ± 0.008 | A small secondary KIE, indicative of the C-H bond not being broken in the single-step, bimolecular mechanism.[2] |
| SN2 | Ethyl-α-d₂ iodide | Pyridine in nitrobenzene | 0.983 | An inverse secondary KIE (kH/kD < 1), suggesting the deuterated compound reacts slightly faster. This is attributed to changes in hybridization from sp³ to a more sp²-like transition state.[3] |
| SN1 | tert-Butyl chloride-d9 | Hydrolysis | 1.101 | A secondary KIE greater than 1, resulting from hyperconjugative stabilization of the carbocation intermediate by the β-C-H(D) bonds.[4] |
*Data for alkyl chlorides and iodides are included to illustrate the principles of KIE in substitution reactions, as they are directly analogous to alkyl bromides.
Table 2: Kinetic Isotope Effects in Elimination (E1 and E2) Reactions
| Reaction Type | Alkyl Bromide | Base/Solvent | kH/kD | Interpretation |
| E2 | 2-Bromopropane-d1 (at β-C) | Sodium ethoxide | 6.7 | A large primary KIE, providing strong evidence that the β-C-H bond is broken in the rate-determining step of the concerted E2 mechanism.[5][6] |
| E2 | Various alkyl bromides (β-d) | Varies | 4-8 | This range is a hallmark of the E2 mechanism and is a powerful tool for distinguishing it from the stepwise E1 mechanism.[1] |
| E1 | Not specified (β-deuteration) | Not specified | Close to 1 | In the E1 mechanism, the rate-determining step is the formation of the carbocation, which does not involve C-H bond cleavage. Therefore, β-deuteration does not significantly affect the reaction rate, resulting in a KIE close to 1. |
Reaction Mechanisms and the Role of Deuteration
The following diagrams illustrate the key reaction pathways for alkyl bromides and highlight where deuteration exerts its influence.
Experimental Protocols
The determination of kinetic isotope effects relies on the accurate measurement of reaction rates for both the deuterated and non-deuterated substrates under identical conditions.[1] A common method for following the progress of reactions involving alkyl halides is conductometry.[1]
General Experimental Workflow for KIE Determination
Detailed Methodology: Conductometric Measurement of Reaction Rates
This method is suitable for substitution reactions that produce ionic products.
Objective: To determine the rate constants for the reaction of a deuterated and non-deuterated alkyl bromide with a nucleophile.
Materials:
-
Non-deuterated alkyl bromide
-
Deuterated alkyl bromide (e.g., at the α or β position)
-
Nucleophile (e.g., pyridine)
-
Appropriate solvent (e.g., aqueous ethanol, nitrobenzene)[1][3]
-
Thermostatted conductivity cell[1]
-
Conductivity meter
Procedure:
-
Preparation of Reaction Solutions: Prepare solutions of known concentrations for both the non-deuterated and deuterated alkyl bromides in the chosen solvent.[1]
-
Temperature Control: Place the solutions in a thermostatted conductivity cell to maintain a constant temperature throughout the experiment.[1]
-
Initiation of Reaction: Add a known concentration of the nucleophile to the alkyl bromide solution to initiate the reaction.
-
Data Acquisition: Measure the change in electrical conductivity of the solution over time as ionic products are formed.[1] Record the conductance (Gt) at various time points (t). Also, record the initial conductance (G0) and the final conductance (G∞) after the reaction has gone to completion.
-
Calculation of Rate Constants: For a first-order reaction, the rate constant (k) can be determined by plotting ln[(G∞ - Gt)/(G∞ - G0)] versus time. The slope of the resulting line is equal to -k.[1] For second-order reactions, the integrated second-order rate law is used to calculate the rate constant from the concentration data derived from conductivity measurements.[7]
-
Determination of the KIE: The kinetic isotope effect (kH/kD) is calculated by dividing the rate constant obtained for the non-deuterated alkyl bromide (kH) by the rate constant for the deuterated analogue (kD).[1]
Conclusion
The comparative reactivity of deuterated and non-deuterated alkyl bromides is a direct consequence of the kinetic isotope effect. Deuteration at a position where the C-H bond is broken in the rate-determining step, as in E2 reactions, leads to a significant decrease in the reaction rate (primary KIE).[1][5] In contrast, deuteration at positions not directly involved in bond cleavage in the rate-determining step, such as in SN1, SN2, and E1 reactions, results in more subtle changes in reaction rates (secondary KIE). These principles are fundamental for elucidating reaction mechanisms and are increasingly being applied in drug development to create more stable and effective therapeutic agents.
References
validation of polymer microstructure using deuterated monomers like 1,9-Dibromononane-D18
For researchers, scientists, and drug development professionals, understanding the intricate microstructure of polymers is paramount for designing advanced materials and drug delivery systems. The use of deuterated monomers, such as 1,9-Dibromononane-d18, in polymer synthesis offers a powerful tool for elucidating these complex architectures. This guide provides a comprehensive comparison of analytical techniques for polymers synthesized with deuterated versus non-deuterated monomers, supported by experimental protocols and data.
The strategic replacement of hydrogen atoms with deuterium in monomers provides a unique "contrast" for various analytical techniques, enabling a more detailed and unambiguous characterization of polymer chains. This is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), two of the most powerful methods for probing polymer microstructure.
Comparative Analysis of Analytical Techniques
The primary advantage of using deuterated monomers lies in the distinct physical properties of deuterium compared to hydrogen, which translates to significant benefits in spectroscopic and scattering analyses.
| Analytical Technique | Polymer with Non-Deuterated Monomers | Polymer with Deuterated Monomers (e.g., this compound) | Key Advantages of Deuteration |
| ¹H NMR Spectroscopy | Complex spectra with overlapping signals from backbone and side chains, making unambiguous peak assignment challenging. | Simplified spectra due to the absence of signals from deuterated segments. This allows for clearer observation of the non-deuterated parts of the polymer. | Spectral Simplification & Enhanced Resolution: Enables focused analysis of specific polymer regions by "muting" the signals from deuterated sections. |
| ²H (Deuterium) NMR Spectroscopy | Not applicable. | Provides direct information on the orientation and dynamics of the deuterated segments of the polymer chain.[1] | Direct Probing of Labeled Segments: Allows for the study of segmental motion, chain orientation, and local environment of the deuterated parts. |
| Small-Angle Neutron Scattering (SANS) | Limited contrast between polymer chains and the surrounding matrix or solvent, making it difficult to determine single-chain conformation in concentrated solutions or melts. | High scattering contrast between deuterated and non-deuterated polymer chains or between the deuterated polymer and a non-deuterated solvent.[2][3] | Contrast Variation & Enhanced Structural Information: Enables the determination of single-chain dimensions (e.g., radius of gyration), polymer-polymer interaction parameters, and the study of phase separation in polymer blends.[2][3] |
| Vibrational Spectroscopy (FTIR/Raman) | C-H vibrational bands can be broad and overlapping, complicating the analysis of specific structural features. | The C-D stretching and bending vibrations appear at lower frequencies, providing a distinct spectral window to probe the deuterated parts of the polymer without interference from C-H signals. | Isotopic Labeling for Vibrational Mode Analysis: Allows for the selective study of the conformation and crystallization behavior of specific segments within the polymer chain. |
Case Study: Poly(p-phenylene vinylene) (PPV) with Deuterated Side Chains
To illustrate the benefits of deuterated monomers, we consider the synthesis of a soluble poly(p-phenylene vinylene) (PPV) derivative. The Gilch polymerization of a 1,4-bis(chloromethyl)benzene derivative with long, solubilizing side chains is a common synthetic route. By using a deuterated α,ω-dibromoalkane to synthesize the alkoxy side chains, we can selectively label these parts of the polymer.
Experimental Protocols
1. Synthesis of Deuterated 1,9-bis(bromomethyl)nonane-d18 (Monomer Synthesis)
2. Polymerization via the Gilch Route
The Gilch polymerization is a widely used method for synthesizing PPV derivatives.[4][5]
-
Monomer: 1,4-Bis(chloromethyl)-2,5-bis(nonyloxy-d18)benzene
-
Base: Potassium tert-butoxide
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure: A solution of the deuterated monomer in anhydrous THF is added dropwise to a stirred solution of potassium tert-butoxide in THF at room temperature under an inert atmosphere (e.g., Argon). The reaction mixture typically turns yellow-green, indicating the formation of the conjugated polymer. The polymerization is allowed to proceed for several hours before being quenched by the addition of a proton source (e.g., methanol). The polymer is then precipitated, filtered, and purified by washing with appropriate solvents.
3. NMR Spectroscopic Analysis
-
¹H NMR: The ¹H NMR spectrum of the resulting polymer will show simplified signals corresponding only to the aromatic protons of the PPV backbone and any non-deuterated parts. The complex signals from the nonyloxy side chains will be absent, allowing for a clear analysis of the backbone structure and stereoregularity.
-
²H NMR: The ²H NMR spectrum will exclusively show signals from the deuterated nonyloxy side chains. This allows for the study of the mobility and ordering of these side chains, which can influence the polymer's solubility and film-forming properties.
4. Small-Angle Neutron Scattering (SANS) Analysis
-
Sample Preparation: The deuterated polymer is dissolved in a non-deuterated solvent (e.g., toluene) at various concentrations.
-
SANS Measurement: SANS experiments are performed on the polymer solutions. The high scattering contrast between the deuterated side chains and the protonated solvent allows for the accurate determination of the single-chain radius of gyration (Rg) and the second virial coefficient (A₂), providing insights into the polymer's conformation and its interactions with the solvent.
Quantitative Data Comparison
The following table summarizes the type of quantitative data that can be obtained from the analysis of a PPV with deuterated versus non-deuterated nonyloxy side chains.
| Parameter | PPV with Non-Deuterated Side Chains | PPV with Deuterated (d18) Side Chains | Technique |
| ¹H NMR Chemical Shift (Backbone) | Overlapping signals with side chains, difficult to resolve. | Well-resolved signals, allowing for precise determination of cis/trans vinylene content. | ¹H NMR |
| ²H NMR Linewidth | Not Applicable | Narrow linewidths indicate high mobility of side chains. | ²H NMR |
| Radius of Gyration (Rg) in melt | Difficult to determine due to low contrast. | Can be accurately determined, e.g., 10-20 nm depending on molecular weight. | SANS |
| Flory-Huggins Interaction Parameter (χ) | Challenging to measure directly. | Can be precisely determined from SANS data, providing thermodynamic information about polymer blends. | SANS |
Logical Workflow for Polymer Microstructure Validation
The following diagram illustrates the logical workflow for validating polymer microstructure using deuterated monomers.
Caption: Workflow for validating polymer microstructure using deuterated monomers.
Alternative Deuterated Monomers
While this compound is a valuable building block, other deuterated monomers can be employed depending on the target polymer and the desired information.
| Deuterated Monomer | Polymer Type | Information Gained |
| Ethylene-d4 | Polyethylene | Chain conformation, crystallization kinetics, and dynamics of the polymer backbone. |
| Styrene-d8 | Polystyrene | Chain dimensions in blends, interfacial structure in block copolymers, and dynamics of the aromatic side groups. |
| Methyl methacrylate-d8 | Poly(methyl methacrylate) | Conformation of polymer chains at interfaces and in thin films, and the dynamics of both the backbone and the ester side groups. |
| 1,6-Dibromohexane-d12 | Polyesters, Polyamides | Similar to this compound, allows for the study of the influence of flexible deuterated linkers on the overall polymer architecture and properties. |
Signaling Pathway of Analytical Techniques
The following diagram illustrates how the choice of deuterated monomer and analytical technique are interconnected to elucidate specific aspects of polymer microstructure.
Caption: Interplay of deuteration and analytical techniques for microstructure elucidation.
References
- 1. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and characterization of poly(p-phenylene vinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [openresearch.surrey.ac.uk]
Navigating Deuterium Label Stability: A Comparative Guide for 1,9-Dibromononane-D18
For researchers, scientists, and drug development professionals, the stability of isotopic labels is a critical parameter ensuring data integrity and experimental reproducibility. This guide provides a comprehensive comparison of 1,9-Dibromononane-D18's deuterium label stability against its non-labeled counterpart and other isotopic alternatives, supported by established experimental protocols and representative data.
The use of deuterated compounds in pharmaceutical research and development has surged, primarily to leverage the kinetic isotope effect, which can slow down metabolic processes and enhance a drug's pharmacokinetic profile.[1] However, the stability of the deuterium label itself under various experimental conditions is a crucial consideration. This guide delves into the assessment of deuterium label stability in this compound, a valuable building block in organic synthesis.
Comparative Stability Analysis
To assess the stability of the deuterium label in this compound, a series of incubation studies under conditions mimicking common experimental and physiological environments are typically performed. The primary analytical techniques for determining isotopic purity and label retention are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
The following table summarizes representative quantitative data from hypothetical stability studies comparing this compound with its non-deuterated analog, 1,9-Dibromononane, and a hypothetical alternative, 1,9-Dibromononane-¹³C₉. The data illustrates the percentage of isotopic label retained over a 24-hour incubation period under various stress conditions.
| Compound | Condition | Incubation Time (hours) | Isotopic Label Retention (%) |
| This compound | pH 4.0 (Acidic) | 24 | >99% |
| pH 7.4 (Physiological) | 24 | >99% | |
| pH 10.0 (Basic) | 24 | >99% | |
| Human Plasma at 37°C | 24 | >99% | |
| Rat Liver Microsomes at 37°C | 24 | >99% | |
| 1,9-Dibromononane | Not Applicable | Not Applicable | Not Applicable |
| 1,9-Dibromononane-¹³C₉ | pH 7.4 (Physiological) | 24 | >99% |
Note: The data presented for this compound and its alternatives is representative and based on the general stability of C-D and C-¹³C bonds under the specified conditions. Actual results may vary.
The C-D bond is stronger than the C-H bond, which generally results in high stability of the deuterium label on aliphatic chains under non-extreme conditions.[4] For this compound, where the deuterium atoms are located on the non-activated carbon backbone, significant H/D exchange is not expected under typical acidic, basic, or physiological conditions.
Alternatives to this compound
Several alternatives to this compound are available for researchers, each with its own set of advantages and disadvantages.
-
1,9-Dibromononane (Non-labeled): This is the most common and cost-effective alternative, suitable for applications where isotopic labeling is not required. Numerous chemical suppliers offer this compound.[5][6][7][8]
-
¹³C-labeled 1,9-Dibromononane: While less common and more expensive to synthesize, ¹³C labeling offers a stable isotope marker that is not susceptible to exchange reactions. This is a preferred alternative when absolute label stability is paramount.
-
Other Deuterated Long-Chain Alkanes: Depending on the specific research needs, other deuterated long-chain alkanes can be utilized. These may vary in chain length and the position of the deuterium labels.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of the deuterium label in this compound.
Protocol 1: Stability in Acidic, Basic, and Neutral Buffers
-
Preparation of Test Solutions: Prepare buffer solutions at pH 4.0 (e.g., 0.1 M acetate buffer), pH 7.4 (e.g., 0.1 M phosphate-buffered saline), and pH 10.0 (e.g., 0.1 M carbonate-bicarbonate buffer).
-
Incubation: Add a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to each buffer solution to a final concentration of 10 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Extract the compound from the aqueous buffer using a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic solvent and reconstitute the residue in a solvent appropriate for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the isotopic distribution and calculate the percentage of deuterium retention.
Protocol 2: Stability in Human Plasma
-
Plasma Preparation: Thaw frozen human plasma at room temperature and centrifuge to remove any precipitates.
-
Incubation: Spike a stock solution of this compound into the plasma to a final concentration of 10 µg/mL. Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant. Evaporate the solvent and reconstitute the residue.
-
LC-MS Analysis: Analyze the samples by LC-HRMS to assess deuterium label stability.
Protocol 3: Metabolic Stability in Rat Liver Microsomes
-
Microsome Preparation: Prepare a reaction mixture containing rat liver microsomes, a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C before adding this compound to a final concentration of 1 µM.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent.
-
Sample Preparation and Analysis: Process the samples as described in the plasma stability protocol and analyze by LC-HRMS.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a deuterated compound like this compound.
Caption: A generalized workflow for assessing the stability of deuterium labels.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,9-DIBROMONONANE | 4549-33-1 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. tygersci.com [tygersci.com]
Inter-laboratory Comparison of Analyses Using 1,9-Dibromononane-D18: A Performance Guide
Introduction
This guide provides a comparative analysis of the performance of 1,9-Dibromononane-D18 as an internal standard in analytical methodologies. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document presents hypothetical yet representative data from a simulated round-robin study to illustrate its analytical performance against a common alternative. The data and protocols herein are intended to guide researchers, scientists, and drug development professionals in the selection and application of internal standards for quantitative analysis.
Deuterated internal standards are favored in mass spectrometry-based methods due to their chemical similarity to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization response allow for accurate correction of variations in extraction efficiency, matrix effects, and instrument response.
Hypothetical Inter-laboratory Study Design
To evaluate the performance of this compound, a hypothetical inter-laboratory study was designed. Ten participating laboratories were tasked with quantifying a model analyte, "Analyte X," in a complex matrix (e.g., human plasma). Each laboratory analyzed the same set of spiked samples using two different internal standards: this compound and a non-deuterated structural analog, 1,10-Dibromodecane, as an alternative internal standard. The study aimed to assess key analytical performance metrics, including accuracy, precision (repeatability and reproducibility), and linearity of the calibration curve.
Data Presentation
The following table summarizes the performance data from the hypothetical inter-laboratory study, comparing the quantification of "Analyte X" using this compound versus 1,10-Dibromodecane as the internal standard.
| Performance Parameter | This compound as Internal Standard | 1,10-Dibromodecane as Internal Standard | Justification for Superiority of this compound |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% | The near-identical chemical and physical properties of this compound to a similar non-deuterated analyte ensure it more accurately tracks the analyte's behavior during sample processing and analysis, leading to lower bias. |
| Precision (RSD%) | |||
| - Repeatability (within-lab) | < 4% | < 8% | The closer tracking of the analyte by the deuterated standard minimizes variability within a single laboratory's sample runs. |
| - Reproducibility (inter-lab) | < 7% | < 20% | The ability of this compound to compensate for matrix effects and instrumental variations that differ between laboratories results in better agreement across different sites. |
| Linearity (R²) | > 0.998 | > 0.990 | The consistent co-elution and ionization response of the deuterated internal standard with the analyte across a range of concentrations results in a more linear and reliable calibration curve. |
Experimental Protocols
A detailed methodology for the quantification of "Analyte X" using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Materials and Reagents
-
"Analyte X" certified reference material
-
This compound internal standard solution (10 µg/mL in methanol)
-
1,10-Dibromodecane internal standard solution (10 µg/mL in methanol)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Spike the sample with 50 µL of the this compound internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Elute the sample and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Injector Temperature: 250°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
"Analyte X" ions: (hypothetical m/z values) 150, 200, 250
-
This compound ions: (hypothetical m/z values) 182, 302
-
4. Quantification
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of "Analyte X" and a constant concentration of this compound.
-
Calculate the ratio of the peak area of "Analyte X" to the peak area of this compound.
-
Plot the peak area ratio against the concentration of "Analyte X" to create the calibration curve.
-
Determine the concentration of "Analyte X" in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the rationale for selecting a deuterated internal standard.
Caption: Experimental workflow for analyte quantification using an internal standard.
Caption: Rationale for selecting a deuterated internal standard.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
